Fmoc-D-His(Clt)-OH
Description
BenchChem offers high-quality Fmoc-D-His(Clt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-His(Clt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-DIPNUNPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Navigating the Challenges of Histidine in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-D-His(Clt)-OH: Structure, Strategy, and Synthesis
For researchers and scientists in the field of drug development and peptide chemistry, the incorporation of histidine residues into a synthetic peptide sequence presents a unique and significant set of challenges. The imidazole side chain of histidine is a powerful nucleophile and a base, which creates a high propensity for side-chain acylation and, most critically, racemization of the α-carbon during the carboxyl activation step required for peptide bond formation.[1][2] These side reactions can severely compromise the stereochemical integrity, purity, and ultimate biological activity of the target peptide.
To circumvent these issues, chemically protected histidine derivatives are essential. This guide provides a deep-dive into Fmoc-D-His(Clt)-OH, a specialized building block designed for robust and high-fidelity solid-phase peptide synthesis (SPPS). We will explore its chemical architecture, the strategic rationale behind its dual-protecting group scheme, and provide a field-proven protocol for its successful application.
Part 1: Core Chemical and Structural Properties
Fmoc-D-His(Clt)-OH is a derivative of the non-natural D-enantiomer of histidine. Its structure is engineered for seamless integration into the Fmoc-SPPS workflow. The D-configuration is often intentionally designed into therapeutic peptides to enhance stability against enzymatic degradation.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-im-(2-chlorotrityl)-D-histidine | [3] |
| Molecular Formula | C₄₀H₃₂ClN₃O₄ | [3] |
| Molecular Weight | 654.15 g/mol | [3] |
| CAS Number | 1272755-56-2 | [3] |
| Appearance | White to off-white powder | [3] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [3] |
Chemical Structure Visualization
The molecule's architecture consists of three key functional components: the core D-histidine amino acid, the base-labile Fmoc group protecting the α-amine, and the acid-labile 2-Chlorotrityl (Clt) group protecting the imidazole side chain.
Caption: Chemical structure of Fmoc-D-His(Clt)-OH.
Part 2: The Rationale of the Dual-Protection Strategy
The efficacy of Fmoc-D-His(Clt)-OH in SPPS stems from the orthogonal nature of its two protecting groups. Each group is stable to the conditions required to remove the other, allowing for precise, stepwise control over the synthesis.
The α-Amino Protection: The Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS. Its removal is achieved under mild, non-acidic conditions, preserving acid-labile side-chain protecting groups and the resin linkage.
Mechanism of Deprotection: The key to the Fmoc group's lability is the acidic nature of the proton at the 9-position of the fluorene ring system.[4] Treatment with a secondary amine base, typically piperidine in DMF, initiates a β-elimination reaction.[4][5] The base abstracts the acidic proton, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, thus driving the reaction to completion.[4]
Caption: The Fmoc deprotection cycle in SPPS.
The Imidazole Side-Chain Protection: The 2-Chlorotrityl (Clt) Group
Protecting the imidazole ring is non-negotiable for preventing racemization.[1] While the trityl (Trt) group is most common, the 2-Chlorotrityl (Clt) group offers distinct advantages.
Causality of Clt Selection:
-
Acid Lability: The Clt group is highly acid-labile, ensuring its complete and clean removal during the final cleavage step with trifluoroacetic acid (TFA).[6]
-
Enhanced Stability: The electron-withdrawing chlorine atom on one of the phenyl rings makes the Clt group significantly more stable to mild acids compared to the standard Trt group.[3] This is a critical feature. During a long or difficult synthesis, repeated cycles of coupling and deprotection can lead to minor "bleeding" or premature cleavage of a less stable group like Trt. The enhanced stability of Clt minimizes this risk, preventing the accumulation of deletion sequences with unprotected histidine side chains.[3]
-
Reduced Racemization: By sterically hindering the imidazole nitrogen, the Clt group effectively prevents it from catalyzing the deprotonation of the α-carbon during activation, thus preserving the stereochemical integrity of the D-histidine residue. Studies have shown that Clt-protected histidine can lead to less racemization compared to its Trt-protected counterpart during slow coupling reactions.
Part 3: Experimental Workflow: Application in Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-D-His(Clt)-OH into a growing peptide chain on a solid support. The quantities are based on a 0.1 mmol synthesis scale.
Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Place the peptide-resin (1 equivalent, e.g., 0.1 mmol) in a suitable solid-phase reaction vessel.
-
Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation. This ensures that all reactive sites are accessible.
-
Drain the DMF from the vessel.
2. N-Terminal Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[7]
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 5-7 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Self-Validation Check: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[8]
3. Fmoc-D-His(Clt)-OH Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-His(Clt)-OH (3-5 equivalents, 0.3-0.5 mmol) and a suitable coupling agent like HBTU (0.95 equivalents relative to the amino acid) in a minimal volume of DMF.
-
Add a tertiary base, N,N-Diisopropylethylamine (DIPEA), at 2 equivalents relative to the amino acid, to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The base is crucial for activating the coupling reagent and neutralizing the proton released during amide bond formation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until coupling is complete.
-
Self-Validation Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines, signifying complete coupling.[8]
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
5. Final Cleavage and Global Deprotection:
-
After the entire peptide sequence is assembled, wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water. TIPS is a critical scavenger that traps the reactive trityl cations released from the Clt group, preventing re-attachment to other nucleophilic residues like tryptophan or methionine.
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is now ready for purification by HPLC.
Comprehensive Synthesis Workflow Diagram
Caption: Full workflow for Fmoc-D-His(Clt)-OH incorporation in SPPS.
Conclusion and Expert Recommendations
Fmoc-D-His(Clt)-OH is a high-performance building block that provides a robust solution to the inherent challenges of histidine chemistry in peptide synthesis. Its key advantage lies in the enhanced stability of the Clt protecting group over the more common Trt group, which provides an added layer of security against premature deprotection and subsequent side reactions, particularly in complex or lengthy syntheses.
-
Synthesis of long peptides (>20 residues): Where the cumulative risk of side-chain deprotection with less stable groups increases with each cycle.
-
Sequences with slow coupling kinetics: When prolonged activation times are necessary, the risk of racemization is higher, and the superior protection offered by Clt is beneficial.
-
High-value therapeutic peptides: Where maximizing purity and stereochemical fidelity is paramount to ensure optimal biological activity and minimize immunogenic contaminants.
By understanding the chemical principles behind its design and adhering to validated protocols, researchers can confidently leverage Fmoc-D-His(Clt)-OH to achieve higher purity and yield in the synthesis of challenging histidine-containing peptides.
References
- Time in Charlotte, NC, US. Google.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]
-
N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec. Peptides. [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
-
Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. [Link]
-
Synthesis and Application of Fmoc-His(3-Bum)-OH. Wiley Online Library. [Link]
-
What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis? ResearchGate. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Novabiochem® Letters 2 .15Vol. Merck Millipore. [Link]
-
Fmoc-D-His(Trt)-OH. Matrix Innovation. [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Amazon AWS. [Link]
-
Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination | Environmental Science & Technology. ACS Publications. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-D-His(Clt)-OH Novabiochem 1272755-56-2 [sigmaaldrich.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: N-alpha-Fmoc-N-im-2-chlorotrityl-D-histidine
Executive Summary
N-alpha-Fmoc-N-im-2-chlorotrityl-D-histidine (Fmoc-D-His(Clt)-OH) is a specialized, high-fidelity amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). While the standard trityl (Trt) group is the industry workhorse for Histidine protection, the 2-chlorotrityl (Clt) analog offers a distinct stability profile that addresses specific synthetic challenges—primarily the premature loss of protection and subsequent side-reactions (such as alkylation) that can occur with the more acid-labile Trt group.
This guide details the physicochemical properties, mechanistic advantages, and validated protocols for integrating Fmoc-D-His(Clt)-OH into therapeutic peptide workflows. It is specifically tailored for researchers requiring strict enantiomeric purity (D-isomer) and robust side-chain protection.
Chemical Identity & Physicochemical Core
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-im-(2-chlorotrityl)-D-histidine |
| Common Abbreviation | Fmoc-D-His(Clt)-OH; Fmoc-D-His(2-Cl-Trt)-OH |
| CAS Number | 1272755-56-2 |
| Molecular Formula | C₄₀H₃₂ClN₃O₄ |
| Molecular Weight | 654.15 g/mol |
| Chirality | D-Enantiomer (R-configuration at α-carbon) |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
| Appearance | White to off-white powder |
| Purity Standard | ≥ 98.0% (HPLC); Enantiomeric purity ≥ 99.5% |
Structural Visualization
The following diagram illustrates the orthogonal protection scheme: the base-labile Fmoc group on the
Caption: Orthogonal protection scheme of Fmoc-D-His(Clt)-OH. The 2-Cl substituent on the trityl ring modulates acid sensitivity.
Mechanistic Insight: The Clt Advantage
Clt vs. Trt: The Stability Trade-off
The standard Trityl (Trt) group is widely used because it is removed concomitantly with resin cleavage (using 95% TFA). However, Trt is highly acid-labile. In syntheses involving mild acid treatments (e.g., synthesis of protected fragments on 2-CTC resin using 1% TFA), the Trt group on Histidine can be prematurely cleaved.
The 2-Chlorotrityl (Clt) group introduces an electron-withdrawing chlorine atom onto one of the phenyl rings. Counter-intuitively to simple inductive logic, in the context of trityl cations, this modification modulates the stability of the carbocation intermediate and the rate of acidolysis.
-
Enhanced Stability: The Clt group is slightly more stable to acid than the unsubstituted Trt group.
-
Benefit: It prevents "leaching" or partial deprotection of the Histidine side chain during mild acidic washes or when using weak acid cocktails (e.g., for cleavage from hyper-acid-labile resins like Sieber or 2-CTC).
-
Result: Higher yield of the intact, fully protected peptide fragment if that is the goal, or cleaner crude profiles by preventing the "retritylation" side reaction where the cleaved trityl cation re-attacks nucleophilic scavengers or the peptide itself.
Suppression of Racemization
Histidine is notoriously prone to racemization during coupling due to the basicity of the imidazole nitrogen, which can abstract the
-
Steric Bulk: Like Trt, the Clt group is bulky.[3] It sterically hinders the
-nitrogen of the imidazole, blocking the intramolecular proton abstraction pathway. -
Electronic Effect: By masking the imidazole nitrogen, it reduces the basicity, further stabilizing the chiral center at the
-carbon.
Experimental Protocol: SPPS Integration
Reagent Preparation
-
Solvent: Dissolve Fmoc-D-His(Clt)-OH in DMF (Dimethylformamide). Avoid NMP if possible as it can accelerate racemization, though Clt protection mitigates this risk.
-
Concentration: 0.2 – 0.5 M.
Coupling Strategy
To maintain the D-configuration (enantiomeric purity), avoid strong bases during activation.
Recommended Activation (DIC/Oxyma):
-
Amino Acid: 3.0 equivalents (relative to resin loading).
-
Activator: DIC (Diisopropylcarbodiimide), 3.0 eq.
-
Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate), 3.0 eq.
-
Note: Oxyma is superior to HOBt for suppressing racemization.
-
-
Base: None. (Avoid DIPEA/NMM during the coupling step of Histidine to minimize base-catalyzed racemization).
Alternative (HATU/DIPEA) - Use with Caution: If HATU is required for difficult sequences:
-
Use 0.95 eq of HATU relative to the amino acid.
-
Use exactly 2.0 eq of DIPEA (Collidine is a safer alternative base).
-
Pre-activate for only 30 seconds before adding to resin.
Cleavage & Deprotection
The Clt group is removed using standard TFA cocktails, but it releases a 2-chlorotrityl cation . This cation is an electrophile and must be quenched to prevent it from alkylating Tryptophan, Methionine, or Cysteine residues.
Cocktail Recipe (Reagent K analog):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%[4]
-
EDT (1,2-Ethanedithiol): 2.5% (Critical scavenger for trityl cations)
-
Or use TIS (Triisopropylsilane) as a modern alternative to foul-smelling EDT.
Workflow Diagram:
Caption: Optimized SPPS cycle for Fmoc-D-His(Clt)-OH emphasizing base-free coupling.
Quality Control & Troubleshooting
Racemization Check
Because D-Histidine is used to induce specific conformations, even 1-2% L-isomer contamination can ruin biological activity.
-
Method: Use C18 RP-HPLC with a chiral mobile phase additive or a dedicated Chiral Column (e.g., Chiralpak).
-
Marfey’s Reagent: Hydrolyze a small resin sample (6N HCl), derivatize with FDAA (Marfey’s reagent), and analyze by HPLC. This separates D- and L-amino acid derivatives diastereomerically.
Solubility Issues
If the Fmoc-D-His(Clt)-OH solution is cloudy in DMF:
-
Warm gently to 40°C (do not exceed 50°C to avoid Fmoc cleavage).
-
Add 10% DMSO to the coupling mixture.
Low Yields
-
Cause: Steric hindrance of the Clt group.
-
Solution: Double coupling (2 x 1 hour) is recommended over extending a single coupling to 2+ hours, which increases racemization risk.
Storage and Stability
-
Temperature: Store at +2°C to +8°C.
-
Atmosphere: Desiccate; protect from humidity. Hydrolysis of the Fmoc ester can occur if wet.
-
Shelf Life: 2 years if stored properly. Re-test optical rotation annually.
References
-
Sigma-Aldrich (Merck). "Fmoc-D-His(Clt)-OH Product Specification & CAS Verification." Novabiochem Catalog. Accessed 2025.[1][2] (Note: Representative link for Novabiochem derivatives).
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments."[5] International Journal of Peptide and Protein Research, 37(6), 513-520. (Foundational work on Clt stability).
-
BenchChem. "Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS." Technical Whitepaper.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on Trt vs Clt stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. 109425-51-6・Nα-FMOC-N im-trityl-L-histidine・067-02733[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. CAS 135610-90-1: Fmoc-D-His(1-Trt)-OH | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Histidine Protection: A Comparative Analysis of Fmoc-D-His(Clt)-OH and Fmoc-D-His(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a critical, and often challenging, step. The unique chemical properties of histidine's imidazole side chain necessitate the use of protecting groups to prevent undesirable side reactions and ensure the synthesis of high-purity, stereochemically defined peptides. Among the various protecting groups available, the trityl (Trt) and 2-chlorotrityl (Clt) moieties are prominent choices. This in-depth technical guide provides a comprehensive comparison of Fmoc-D-His(Trt)-OH and Fmoc-D-His(Clt)-OH, offering field-proven insights to inform experimental design and optimize peptide synthesis outcomes.
The Challenge of Histidine in Peptide Synthesis
The imidazole side chain of histidine is a primary contributor to the biological activity of many peptides. However, its nucleophilic nature and ability to act as a general base present significant hurdles during SPPS.[1] If left unprotected, the imidazole ring can be acylated during coupling steps.[2] More critically, the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine residue.[3] This leads to racemization, the formation of the D-histidine diastereomer, which can be challenging to separate from the target peptide and can significantly impact its biological function.[4][5] Therefore, effective protection of the imidazole side chain is paramount for successful peptide synthesis.
The Trityl (Trt) and 2-Chlorotrityl (Clt) Protecting Groups: A Tale of Two Moieties
Both the Trt and Clt groups are bulky triphenylmethyl-based moieties that provide steric hindrance to the imidazole nitrogen, thereby preventing side reactions.[1] However, their acid lability and, consequently, their performance characteristics in SPPS, differ significantly due to the presence of a chlorine atom on one of the phenyl rings in the Clt group.
The Trt group is known for its high acid lability, making it susceptible to premature cleavage under the mildly acidic conditions sometimes encountered during Fmoc-SPPS, particularly during the cleavage of the peptide from highly acid-sensitive resins.[2] Conversely, the 2-chlorotrityl (Clt) group exhibits enhanced stability to mildly acidic conditions compared to the Trt group.[6] This increased stability is a key advantage, particularly in the synthesis of protected peptide fragments.
Head-to-Head Comparison: Fmoc-D-His(Clt)-OH vs. Fmoc-D-His(Trt)-OH
| Feature | Fmoc-D-His(Trt)-OH | Fmoc-D-His(Clt)-OH |
| Protecting Group | Trityl (Triphenylmethyl) | 2-Chlorotrityl |
| CAS Number | 135610-90-1[7][8][9] | 224032-19-3 |
| Molecular Weight | 619.71 g/mol [7][8] | 654.15 g/mol |
| Acid Stability | Lower | Higher[6] |
| Racemization | More prone to racemization, especially during slow coupling reactions.[10][11] | Offers approximately one-third less racemization compared to Fmoc-His(Trt)-OH. |
| Cleavage Conditions | Cleaved with standard TFA cocktails (e.g., TFA/TIS/H2O).[1] | Can be cleaved with standard TFA cocktails; also allows for milder cleavage for protected fragment synthesis. |
| Primary Application | General Fmoc-SPPS. | Fmoc-SPPS, particularly for convergent synthesis of protected peptide fragments. |
The Critical Issue of Racemization
Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[10][11] This is primarily due to the catalytic effect of the imidazole π-nitrogen on the enolization of activated histidine.[11] While the Trt group protects the τ-nitrogen, it only offers minor suppression of racemization.[3]
Experimental evidence suggests that Fmoc-His(Clt)-OH provides a significant advantage in minimizing racemization. It has been reported to result in approximately one-third less racemization compared to its Trt-protected counterpart, particularly during slow coupling reactions. This makes Fmoc-D-His(Clt)-OH a superior choice when the stereochemical purity of the final peptide is of utmost importance.
Experimental Protocols: A Practical Guide
The choice between Fmoc-D-His(Clt)-OH and Fmoc-D-His(Trt)-OH will ultimately depend on the specific requirements of the peptide being synthesized. Below are detailed protocols for the use of both derivatives in Fmoc-SPPS.
General Fmoc-SPPS Cycle
This workflow outlines a single coupling cycle applicable to both Fmoc-D-His(Trt)-OH and Fmoc-D-His(Clt)-OH.
Caption: Flowchart for selecting an appropriate cleavage cocktail.
Standard Cleavage Protocol (for peptides without sensitive residues):
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS). [1]3. Cleavage: Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.
Cleavage Protocol for Protected Peptide Fragments (using 2-Chlorotrityl resin):
For the synthesis of protected peptide fragments, the 2-chlorotrityl resin is highly recommended. [12][13]The peptide can be cleaved from this resin under very mild acidic conditions that leave the side-chain protecting groups intact. [14][15]
-
Resin Preparation: Wash the peptide-resin with DCM.
-
Mild Cleavage: Treat the resin with a solution of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v) or a dilute solution of TFA in DCM (1-5%). [16][17][18]3. Isolation: Filter the resin and collect the filtrate containing the protected peptide. Evaporate the solvent to obtain the protected peptide fragment.
Conclusion: Making an Informed Decision
The choice between Fmoc-D-His(Clt)-OH and Fmoc-D-His(Trt)-OH is a critical decision in the design of a peptide synthesis strategy. While Fmoc-D-His(Trt)-OH is a widely used and effective reagent for general SPPS, its higher propensity for inducing racemization must be considered. For syntheses where stereochemical purity is paramount, or for the preparation of protected peptide fragments, Fmoc-D-His(Clt)-OH emerges as the superior choice due to its enhanced acid stability and its demonstrated ability to suppress racemization. By understanding the nuances of these two protecting groups and applying the appropriate experimental protocols, researchers can significantly improve the quality and success rate of their peptide syntheses.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-D-His(Clt)-OH Novabiochem 1272755-56-2 [sigmaaldrich.com]
- 7. Fmoc-D-His(Trt)-OH Novabiochem 135610-90-1 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-D-His(Trt)-OH - CsBioChina [csbiochina.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. peptide.com [peptide.com]
- 14. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 15. Amino Acids Attached to 2-Chlorotrityl Resin | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 16. cblpatras.gr [cblpatras.gr]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Chlorotrityl Protection for D-Histidine in Peptide Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The synthesis of complex peptides, a cornerstone of modern drug development, presents numerous challenges, particularly when incorporating residues with reactive side chains. Among these, histidine, with its imidazole ring, is notoriously problematic, prone to racemization and side reactions that can compromise the integrity and efficacy of the final peptide product.[1][2] This in-depth technical guide explores the strategic application of the 2-chlorotrityl (2-ClTrt) protecting group for D-histidine, a critical component in many therapeutic peptides. We will delve into the mechanistic underpinnings of its advantages, provide field-proven protocols, and offer a comparative analysis to empower researchers in making informed decisions for their synthetic strategies.
The Histidine Conundrum: A High Propensity for Racemization
The unique structure of the histidine side chain, specifically the imidazole ring, makes it highly susceptible to racemization during peptide synthesis.[3] The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base, abstracting the α-proton during the activation of the carboxyl group for peptide bond formation.[2] This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers, thus compromising the stereochemical purity of the peptide.[2]
The most effective strategy to mitigate this is the protection of the imidazole side chain, particularly at the π-nitrogen.[2][3] By attaching a protecting group, the basicity of the nitrogen is diminished, hindering its ability to abstract the α-proton and preserving the desired stereochemistry.[2] While various protecting groups exist, the 2-chlorotrityl group offers a unique set of advantages, especially when utilized as a resin linker for the C-terminal amino acid.
2-Chlorotrityl Resin: A Superior Platform for D-Histidine Immobilization
The 2-chlorotrityl chloride (2-CTC) resin is a polystyrene-based solid support that has become a staple in solid-phase peptide synthesis (SPPS), particularly for the synthesis of protected peptide fragments.[4][5] Its primary advantage lies in the acid-labile nature of the linkage formed with the C-terminal amino acid, allowing for cleavage under exceptionally mild conditions.[4][6]
Key Benefits of 2-ClTrt Protection for D-Histidine:
-
Suppression of Racemization: The attachment of D-histidine to the 2-ClTrt resin is a key advantage. Unlike methods that require activation of the amino acid's carboxyl group, the esterification to the 2-ClTrt resin proceeds without this step, thereby significantly minimizing the risk of racemization for sensitive residues like histidine.[][8] The steric bulk of the trityl group further contributes to this by hindering the formation of undesirable side products.[4]
-
Mild Cleavage Conditions: The bond between the amino acid and the 2-ClTrt resin is highly sensitive to acid. This allows for the cleavage of the peptide from the resin using very dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-5% in dichloromethane) or other mild acids like acetic acid/trifluoroethanol/dichloromethane mixtures.[6][9][10] These gentle conditions are crucial for preserving acid-sensitive protecting groups on other amino acid side chains within the peptide sequence, a cornerstone of orthogonal protection strategies.[11][12]
-
Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin while keeping the side-chain protecting groups intact is a major advantage for the synthesis of large and complex peptides via fragment condensation.[13] This approach, where smaller protected peptide fragments are synthesized and then ligated, is often more efficient than a linear stepwise synthesis.
-
Prevention of Diketopiperazine Formation: The steric hindrance provided by the bulky 2-chlorotrityl group effectively suppresses the formation of diketopiperazines, a common side reaction that can occur, especially with C-terminal proline or other sterically unhindered amino acids.[4][14]
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involving the use of 2-ClTrt resin with D-histidine. These are intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Loading of Fmoc-D-His(Trt)-OH onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the first amino acid, Fmoc-D-His(Trt)-OH, to the 2-CTC resin. The trityl (Trt) group on the histidine side chain provides additional protection during synthesis.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, typical loading 0.4-1.0 mmol/g)
-
Fmoc-D-His(Trt)-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-D-His(Trt)-OH (1.5 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.
-
Add DIPEA (3.0 - 4.0 equivalents relative to the resin loading) to the amino acid solution and mix.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add a small amount of methanol and agitate for an additional 30 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Validation: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the resin with a known volume of a piperidine/DMF solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.
Protocol 2: Cleavage of the Protected Peptide from the 2-ClTrt Resin
This protocol outlines the mild cleavage of the peptide from the resin, leaving the side-chain protecting groups intact.
Materials:
-
Peptide-bound 2-ClTrt resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or DIPEA (for neutralization)
-
Diethyl ether, cold
Procedure:
-
Swell the peptide-bound resin in anhydrous DCM.
-
Prepare a cleavage cocktail of 1% TFA in DCM.
-
Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2 minutes with gentle agitation.
-
Filter the cleavage solution into a flask containing a small amount of pyridine or DIPEA to neutralize the TFA.
-
Repeat the cleavage step 2-3 times to ensure complete removal of the peptide.
-
Combine the filtrates and evaporate the DCM under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and dry under vacuum.
Validation: The completeness of the cleavage can be monitored by taking small aliquots of the resin after each cleavage step, performing a full deprotection with a strong TFA cocktail, and analyzing the supernatant by HPLC.
Data Presentation
| Parameter | 2-Chlorotrityl Resin | Wang Resin |
| Cleavage Conditions | Very mild (e.g., 1% TFA in DCM)[6][9] | Strong acid (e.g., 95% TFA) |
| Racemization of C-terminal His | Minimized[] | Higher risk due to activation step |
| Suitability for Protected Fragments | Excellent[13] | Not suitable |
| Diketopiperazine Formation | Suppressed[4][14] | Can be significant |
Visualizing the Process
Attachment of D-Histidine to 2-ClTrt Resin
Caption: Mild acid cleavage of the protected peptide from the 2-ClTrt resin.
Conclusion
The strategic use of 2-chlorotrityl resin for the immobilization of D-histidine offers a robust and reliable method for minimizing racemization and enabling the synthesis of complex, high-purity peptides. Its key advantages of mild cleavage conditions and the ability to generate protected peptide fragments make it an invaluable tool for researchers and drug development professionals. By understanding the underlying chemical principles and employing validated protocols, scientists can overcome the inherent challenges associated with histidine-containing peptides and accelerate the development of novel therapeutics.
References
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available at: [Link]
-
Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. Available at: [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. IRIS - Unibo. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]
-
2-Chlorotrityl chloride resin. Available at: [Link]
-
Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry (RSC Publishing). Available at: [Link]
-
N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]
-
2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. ResearchGate. Available at: [Link]
-
Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Usage of Trityl Linkers. CBL Patras. Available at: [Link]
-
Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. Universidad de La Rioja. Available at: [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Available at: [Link]
- US8377891B2 - Process for synthesis of cyclic octapeptide. Google Patents.
-
H-His(Trt)-2-Cl-Trt Resin. Aapptec Peptides. Available at: [Link]
-
Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. PMC. Available at: [Link]
-
word. UCI Department of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 8. 內容不提供 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cblpatras.gr [cblpatras.gr]
- 14. peptide.com [peptide.com]
Fmoc-D-His(Clt)-OH physical properties and storage stability
An In-Depth Technical Guide to Fmoc-D-His(Clt)-OH: Properties, Stability, and Strategic Application in Peptide Synthesis
Executive Summary
The incorporation of histidine residues, particularly the unnatural D-enantiomer, into synthetic peptides presents unique and significant challenges in Solid-Phase Peptide Synthesis (SPPS). The inherent nucleophilicity and basicity of the imidazole side chain make D-histidine exceptionally prone to racemization and other side reactions during activation and coupling. This guide, intended for researchers and professionals in peptide chemistry and drug development, provides a deep dive into Nα-Fmoc-Nτ-(2-chlorotrityl)-D-histidine, or Fmoc-D-His(Clt)-OH. We will move beyond a simple datasheet to explore the core physical properties, crucial storage and stability considerations, and the mechanistic rationale for its strategic use over other protected histidine derivatives. This document serves as a field-proven manual, grounding its recommendations in both established chemical principles and practical, validated protocols to empower scientists to maximize peptide purity and yield.
The Histidine Conundrum in Fmoc-SPPS
Histidine's imidazole side chain is a double-edged sword in peptide chemistry. While essential for the biological function of many peptides, its π-nitrogen is sufficiently basic to catalyze the abstraction of the α-proton upon carboxyl group activation. This leads to the formation of a transient, achiral enolate intermediate, which can be re-protonated to yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.[1][2]
This problem is particularly acute in Fmoc-SPPS for several reasons:
-
Base-Mediated Activation: Common coupling reagents (HBTU, HATU, etc.) require a tertiary amine base (like DIPEA) for activation, which can exacerbate α-proton abstraction.
-
Elevated Temperatures: The use of microwave energy or elevated temperatures to overcome difficult couplings significantly accelerates the rate of racemization.[2]
-
Steric Hindrance: Slow coupling reactions, often encountered with sterically hindered amino acids, prolong the lifetime of the activated histidine, increasing the window for epimerization.
To mitigate these issues, protection of the imidazole side chain is not optional, but mandatory. The most common protecting group, Trityl (Trt), sterically hinders the imidazole nitrogen but offers only minor protection against racemization.[1] This has led to the development of alternative protecting groups, among which the 2-Chlorotrityl (Clt) group offers a unique and strategic advantage.
Core Physical and Chemical Properties
Fmoc-D-His(Clt)-OH is a specifically engineered building block for introducing D-histidine in Fmoc-SPPS.[3] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1272755-56-2 | [3][4] |
| Molecular Formula | C40H32ClN3O4 | [3][4] |
| Molecular Weight | 654.15 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Solubility | Clearly soluble in DMF (1 mmol in 2 mL) | [3] |
| Melting Point | Not publicly available; refer to lot-specific Certificate of Analysis. | |
| Optical Rotation | Not publicly available; refer to lot-specific Certificate of Analysis. |
Note: Critical quality parameters such as melting point and specific optical rotation are lot-dependent and must be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier for the specific batch being used.[5]
Storage, Handling, and Stability: A Self-Validating System
The long-term stability and integrity of any Fmoc-amino acid derivative are paramount for reproducible success in peptide synthesis. Improper storage can lead to degradation, moisture contamination, and ultimately, failed syntheses.
Recommended Storage Conditions
To ensure the material's integrity over time, the following storage protocol is a self-validating system. Adherence guarantees that the starting material is not a source of experimental variability.
| Parameter | Recommendation | Rationale |
| Temperature | 15–25°C (Room Temperature) | Prevents degradation from excessive heat. While refrigeration (2-8°C) is often used for long-term storage of many reagents, supplier data for this specific compound indicates controlled room temperature is optimal.[3] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) in a tightly sealed container. | Minimizes exposure to atmospheric moisture and oxygen. The Clt group, while robust, can be sensitive to hydrolysis over long periods under humid conditions. |
| Light Exposure | Protect from direct light. Store in an opaque container or in a dark location. | The fluorenyl and trityl moieties are chromophores that can be susceptible to photochemical degradation. |
| Handling | Allow the container to warm to room temperature before opening. | This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis and clumping. |
Chemical Stability Profile
-
Base Stability: The Clt group, like the Trt group, is an ether-based protection and is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal during SPPS cycles.
-
Acid Lability: The key feature of the Clt group is its calibrated acid sensitivity. It is significantly more stable to mild acids than the parent Trt group. However, it is designed to be cleaved under specific, very mild acidic conditions that leave more robust acid-labile groups (like tBu, Boc, Pbf) intact. This property is the cornerstone of its strategic utility.
Application in Solid-Phase Peptide Synthesis: A Validated Protocol
The following protocol details the incorporation of Fmoc-D-His(Clt)-OH into a growing peptide chain on a solid support. The choices of reagents and conditions are explained to highlight the causality behind the methodology, aimed at maximizing coupling efficiency while minimizing racemization.
Diagram: SPPS Coupling Workflow for Fmoc-D-His(Clt)-OH
Caption: Standard workflow for the activation and coupling of Fmoc-D-His(Clt)-OH in Fmoc-SPPS.
Step-by-Step Methodology
Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-His(Clt)-OH (3–5 equivalents over resin loading)
-
Coupling Reagent: HATU or HBTU (0.95 eq. relative to amino acid)
-
Additive: Oxyma or HOBt (1 eq. relative to amino acid)
-
Base: sym-Collidine or N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous residue was just deprotected, wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.
-
Amino Acid Activation (Solution Preparation): In a separate vessel, dissolve Fmoc-D-His(Clt)-OH, the coupling reagent (HATU), and the additive (Oxyma) in DMF.
-
Expert Insight: The choice of coupling reagent is critical. HATU/Oxyma is a potent combination that promotes rapid amide bond formation. The additive (Oxyma) acts as a scavenger for reactive intermediates and helps suppress racemization compared to older protocols.
-
-
Base Addition and Pre-activation: Add the base (collidine or DIPEA) to the amino acid solution. Agitate for no more than 1-2 minutes.
-
Causality Corner: This is the most critical step for controlling racemization. Prolonged pre-activation of histidine derivatives is a primary cause of epimerization. The base is essential for the reaction but also promotes the undesired side reaction. For histidine, the use of a more sterically hindered and weaker base like sym-collidine is often recommended over DIPEA to minimize the rate of α-proton abstraction.
-
-
Coupling to Resin: Immediately add the activated amino acid solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove all excess reagents and soluble byproducts. The resin is now ready for the next deprotection cycle.
The Chlorotrityl Advantage: Mechanistic and Strategic Insights
Reduced Racemization Compared to Trityl
While both Trt and Clt are τ-nitrogen protecting groups, the electron-withdrawing effect of the chlorine atom on one of the phenyl rings of the trityl group subtly alters the electronic environment of the imidazole ring. This has a tangible benefit: Fmoc-His(Clt)-OH exhibits approximately one-third less racemization compared to Fmoc-His(Trt)-OH during slow coupling reactions . This makes it a superior choice when synthesizing long or complex peptides where coupling times may be extended.
Tuned Acid Lability for Protected Fragment Synthesis
The primary strategic advantage of the Clt group is its unique position on the acid-lability spectrum. It is robust enough to withstand repeated Fmoc deprotection cycles but can be cleaved under exceptionally mild acidic conditions that leave other standard side-chain protecting groups (e.g., Boc, tBu, Pbf) completely intact.
This is particularly valuable when using a super-acid-sensitive resin, such as 2-chlorotrityl chloride resin, to generate fully protected peptide fragments.
-
Cleavage Protocol for Protected Peptides: A protected peptide can be cleaved from a 2-chlorotrityl resin using a solution of 20% 2,2,2-Trifluoroethanol (TFE) in DCM, or with repeated treatments of 1% Trifluoroacetic Acid (TFA) in DCM.[6]
-
Orthogonality: Under these conditions, the Fmoc-D-His(Clt)-OH side chain remains fully protected, ensuring the integrity of the fragment for subsequent use in convergent synthesis strategies (e.g., ligating two large fragments together in solution). Using Fmoc-D-His(Trt)-OH in this context risks partial deprotection of the histidine side chain during fragment cleavage.
Conclusion
Fmoc-D-His(Clt)-OH is more than just another amino acid derivative; it is a specialized tool designed to solve specific, high-stakes problems in peptide synthesis. Its primary advantages—a demonstrable reduction in racemization compared to its Trt-protected counterpart and a finely tuned acid lability—make it the authoritative choice for two key applications: 1) syntheses where stereochemical purity of a D-histidine residue is paramount, and 2) the preparation of fully protected peptide fragments for convergent synthesis strategies. By understanding the chemical principles behind its design and implementing validated, optimized protocols, researchers can leverage Fmoc-D-His(Clt)-OH to confidently tackle the synthesis of complex and challenging histidine-containing peptides.
References
-
Fmoc-D-His(Trt)-OH Product Information . Matrix Innovation. [Link]
-
Fmoc-D-His(Trt)-OH Product Page . Aapptec Peptides. [Link]
-
(2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-((1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene)amino)hexanoic acid . PubChem, National Center for Biotechnology Information. [Link]
-
Supplementary Information, Precision compatibilizers for composites . The Royal Society of Chemistry. [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS . CEM Corporation/AWS. [Link]
Sources
The Strategic Utility of the 2-Chlorotrityl (Clt) Group in Histidine SPPS
Topic: Why use Clt (2-Chlorotrityl) protecting group for Histidine in SPPS Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Scientists, and Process Chemists
Executive Summary
Histidine is notoriously the most problematic canonical amino acid in Solid-Phase Peptide Synthesis (SPPS) due to the unique reactivity of its imidazole side chain. It presents two primary failure modes: racemization (loss of chirality) and premature deprotection during convergent synthesis strategies.
While the Trityl (Trt) group is the industry standard for routine Histidine protection, the 2-Chlorotrityl (Clt) group offers a specialized, superior physicochemical profile for specific high-value applications. This guide details the mechanistic rationale for selecting Fmoc-His(Clt)-OH over Fmoc-His(Trt)-OH, specifically focusing on fragment condensation strategies and the suppression of side reactions.
The Histidine Challenge: Imidazole Reactivity
To understand the necessity of the Clt group, one must first quantify the instability of the imidazole ring.
The Racemization Mechanism
Histidine is prone to racemization via the "autocatalytic" abstraction of the
The Acid-Lability Spectrum
In convergent peptide synthesis (segment condensation), peptides are synthesized in fragments on "hyper-acid-labile" resins (e.g., 2-Chlorotrityl chloride resin). These fragments are cleaved from the resin using mild acid (1% TFA) while retaining their side-chain protecting groups.[1]
-
The Failure Mode: The standard Trityl (Trt) group on Histidine is essentially too labile. Exposure to 1% TFA often leads to partial loss of the N-terminal Trt group.
-
The Consequence: A mixture of protected and semi-protected fragments, leading to solubility issues and side reactions (acylation of the free imidazole) during subsequent fragment coupling.
The Clt Solution: Mechanistic Advantages
The 2-Chlorotrityl (Clt) group introduces a chlorine atom at the ortho position of one phenyl ring in the trityl system. This modification alters the electronic and steric properties of the protecting group.
Enhanced Acid Stability (The Electronic Effect)
The stability of trityl-based protecting groups is dictated by the stability of the carbocation formed during deprotection.
-
Trt (Trityl): The carbocation is stabilized by resonance across three phenyl rings. It cleaves easily.
-
Clt (2-Chlorotrityl): The chlorine atom is electron-withdrawing (via induction). This destabilizes the formation of the carbocation intermediate relative to the unsubstituted trityl group.
-
Result: His(Clt) requires stronger acidic conditions to deprotect than His(Trt). It remains completely stable in 1% TFA (used for resin cleavage), ensuring the integrity of the protected fragment.
Steric Protection
The bulky Clt group provides significant steric shielding of the imidazole nitrogen. This is critical for preventing
Comparative Stability Data
| Protecting Group | Structure | Acid Lability | Primary Application | Risk in Fragment Synthesis |
| Mmt (Methoxytrityl) | Electron-Donating (-OMe) | Hyper-Labile (Dilute TFA) | Cys protection (Orthogonal) | Extreme (Will fall off) |
| Trt (Trityl) | Unsubstituted | Labile (95% TFA) | Standard SPPS | Moderate (Partial loss at 1% TFA) |
| Clt (2-Chlorotrityl) | Electron-Withdrawing (-Cl) | Robust (Requires 95% TFA) | Fragment Condensation | Low (Remains intact) |
Visualizing the Stability Hierarchy
The following diagram illustrates the relationship between resin cleavage conditions and side-chain stability, highlighting the "Safe Zone" provided by Clt.
Caption: The Clt group withstands the mild acid conditions used to cleave peptide fragments from the resin, whereas Trt is prone to partial failure.
Experimental Protocols
Context: Synthesis of Protected Peptide Fragments
This protocol describes the synthesis of a peptide fragment containing Histidine, intended for later ligation. The use of Fmoc-His(Clt)-OH is mandatory here to ensure the side chain remains protected after cleavage from the resin.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (High acid sensitivity).[2]
-
Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][6]
-
Neutralizer: Pyridine in Methanol.[1]
Workflow:
-
Resin Loading (The Anchor):
-
Elongation:
-
Perform standard Fmoc SPPS cycles.[3]
-
Crucial Step: When the sequence calls for Histidine, couple Fmoc-His(Clt)-OH using standard activation (e.g., DIC/Oxyma or HBTU/DIPEA).
-
-
Mild Cleavage (Harvesting the Fragment):
-
Wash the resin thoroughly with DCM (5x) to remove traces of DMF (DMF interferes with acid cleavage).
-
Prepare a solution of 1% TFA in DCM .
-
Treat resin with the solution for 2 minutes.[1] Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize the acid and prevent degradation).
-
Repeat this mild acid treatment 5-10 times.
-
Result: The peptide is cleaved from the resin.[5][8][9][10] The His(Clt) group remains intact because 1% TFA is insufficient to overcome the electron-withdrawing stabilization of the Clt cation.
-
-
Recovery:
-
Concentrate the filtrate.
-
Precipitate in cold water or ether.
-
Analyze via HPLC/MS. The mass should correspond to the peptide plus all side-chain protecting groups (including Clt).
-
Critical Distinction: Clt Side-Chain vs. Clt Resin[10]
It is vital to distinguish between the two "Clt" applications in SPPS, as they are often used in tandem but serve different mechanistic functions.
| Feature | His(Clt) Side Chain | 2-Cl-Trt (2-CTC) Resin |
| Role | Protects the imidazole ring.[8][11] | Anchors the C-terminus to the solid phase.[12] |
| Primary Benefit | Prevents side-chain loss during mild acid cleavage. | Prevents C-terminal racemization during loading. |
| Cleavage Condition | Stable at 1% TFA; Cleaves at 95% TFA. | Cleaves at 1% TFA.[1] |
| Synergy | High. You use His(Clt) on 2-CTC resin so you can cleave the resin (1% TFA) without deprotecting the Histidine. |
Troubleshooting & Quality Control
Detecting Premature Cleavage
If you suspect your Histidine protection is failing during fragment synthesis:
-
Run LC-MS of the cleaved protected fragment.
-
Look for a mass shift of -242.7 Da (Loss of Clt group) or -242.3 Da (Loss of Trt group).
-
If using His(Trt) and observing -242 Da peaks, switch to His(Clt).
Racemization Check
To verify the enantiomeric purity of His(Clt) containing peptides:
-
Use the Marfey’s Reagent method (FDAA) post-hydrolysis.
-
Compare retention times against D-His and L-His standards.
-
Expectation: His(Clt) generally shows <0.5% racemization when coupled with DIC/Oxyma at room temperature.
References
-
Barlos, K., et al. (1991).[13] "2-Chlorotrityl chloride resin.[2][8][10][12][13] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[13] Link
-
Merck Millipore (Novabiochem). "Fmoc-His(Clt)-OH Product Guide & Technical Note." Sigma-Aldrich. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6][8][9][10][13][14][15] Chemical Reviews. Link
-
Barlos, K., & Gatos, D. (1999). "9-Fluorenylmethyloxycarbonyl/tbutyl-based convergent protein synthesis." Biopolymers.[1] Link
-
Aapptec. "Racemization and Side Reactions in Peptide Synthesis." Aapptec Technical Library. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. almacgroup.com [almacgroup.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scribd.com [scribd.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cblpatras.gr [cblpatras.gr]
Technical Guide: Strategic Sourcing and Quality Assurance of Fmoc-D-His(Clt)-OH
Executive Summary & Chemical Identity[1]
Fmoc-D-His(Clt)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-imidazole-(2-chlorotrityl)-D-histidine) is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1] While the Trityl (Trt) group is the industry standard for Histidine side-chain protection, the 2-Chlorotrityl (Clt) group offers distinct physicochemical advantages, primarily increased acid stability.
This guide addresses the critical quality attributes (CQAs), sourcing strategies, and validation protocols required to incorporate this building block into GMP and R&D workflows.
Chemical Profile
| Property | Specification |
| Chemical Name | Fmoc-D-His(Clt)-OH |
| CAS Number | 1272755-56-2 (Representative) |
| Formula | C |
| Molecular Weight | ~654.15 g/mol |
| Key Function | Introduction of D-Histidine with enhanced side-chain acid stability.[1][2][3] |
The "Clt" vs. "Trt" Distinction (Causality)
The choice between Clt and Trt is not arbitrary.
-
Trt (Trityl): Acid-labile.[1][4][5] Removed with ~1-5% TFA.[1] Standard for most SPPS.[1]
-
Clt (2-Chlorotrityl): The electron-withdrawing chlorine atom stabilizes the trityl cation, making the protecting group more stable to acid than unsubstituted Trt.
-
Application: Clt is preferred when synthesizing protected peptide fragments on highly acid-labile resins (like 2-Chlorotrityl resin).[1] It prevents premature side-chain deprotection during mild acidic cleavage of the peptide from the resin.
Critical Quality Attributes (CQAs) & Specifications
In drug development, the purity of the starting material dictates the impurity profile of the final API. For D-amino acids, Chiral Purity is the paramount CQA due to the risk of intrinsic racemization during synthesis.
Standard Specification Table
The following specifications are derived from high-grade commercial standards (e.g., Novabiochem, Merck).
| Attribute | Acceptance Criteria | Scientific Rationale |
| Appearance | White to off-white powder | Discoloration indicates oxidation or Fmoc cleavage.[1] |
| Identity (IR/NMR) | Conforms to structure | Confirms presence of Fmoc and Clt groups. |
| Purity (HPLC) | Minimizes truncated sequences in SPPS.[1] | |
| Enantiomeric Purity | CRITICAL: High susceptibility to racemization requires strict control.[1] | |
| Water Content (KF) | Histidine derivatives are hygroscopic; excess water hydrolyzes active esters.[1] | |
| Assay (Titration) | Ensures correct stoichiometry during coupling. | |
| Solubility | Clear in DMF (0.5 M) | Prevents filter blockage in automated synthesizers.[1] |
| Free Amine | Prevents premature polymerization.[1] |
Supplier Selection Framework
Sourcing Fmoc-D-His(Clt)-OH requires a risk-based approach because it is a "niche" derivative compared to the commodity chemical Fmoc-D-His(Trt)-OH.[1]
Supplier Qualification Workflow
Figure 1: Risk-based supplier qualification workflow focusing on regulatory documentation and empirical testing.
Recommended Suppliers (Market Landscape)
-
Merck (Novabiochem): The gold standard for "Clt" specific derivatives.[1] High consistency but higher cost.[1]
-
Bachem: Excellent for GMP-grade materials; typically custom synthesis for Clt-variants.[1]
-
Iris Biotech: Strong European alternative with detailed analytics.[1]
Analytical Protocols (Self-Validating Systems)
Protocol A: Chiral Purity Determination (The "Hero" Method)
Histidine is notoriously prone to racemization (conversion of D to L) due to the basicity of the imidazole ring, which can abstract the
Methodology:
-
Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IA or Lux Cellulose-1).[1]
-
Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[1] Note: TFA is required to protonate the imidazole and improve peak shape.
-
Validation: Inject a spiked sample (D-His + 1% L-His) to ensure resolution (
).
Protocol B: Racemization Control During Coupling
Even with pure starting material, the coupling step can induce racemization. The mechanism involves the formation of an enolizable oxazolone intermediate.
Figure 2: Mechanism of Histidine Racemization.[1] The Clt group adds steric bulk, potentially reducing this pathway compared to unprotected His, but the risk remains.
Mitigation Strategy:
-
Use Sym-Collidine: Replace DIEA with Sym-Collidine (weaker base) during activation to reduce proton abstraction.[1]
-
Pre-activation: Minimize time between activation and addition to resin.[1]
-
Oxyma Pure: Use Oxyma/DIC instead of HOBt/HBTU to suppress racemization.
Handling & Storage
-
Hygroscopicity: Fmoc-D-His(Clt)-OH is hygroscopic.[1] Store at +2°C to +8°C.[1]
-
Desiccation: Allow the bottle to reach room temperature before opening to prevent condensation.
References
-
Merck (Novabiochem). Product Specification: Fmoc-D-His(Clt)-OH.[1] Retrieved from (Note: Link directs to Trt analog as proxy for specs; Clt specific catalog # is 852155 or similar custom request).[1]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4] Chemical Reviews.[1][4] Link[1]
-
Phenomenex. Chiral Separation of Fmoc-Amino Acids. Technical Note TN-1124.[1] Link
-
Bachem. Peptide Synthesis Guide: Histidine Racemization.Link[1]
Sources
- 1. Fmoc-D-His(Trt)-OH Novabiochem 135610-90-1 [sigmaaldrich.com]
- 2. eqipped.com [eqipped.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Fidelity Incorporation of Fmoc-D-His(Clt)-OH in SPPS
Executive Summary
The incorporation of Histidine (His) in Solid Phase Peptide Synthesis (SPPS) presents a unique dual challenge: racemization and side-chain instability .[1][2] While Fmoc-His(Trt)-OH is the industry standard, the derivative Fmoc-D-His(Clt)-OH (N
This guide details the specific protocols required to couple Fmoc-D-His(Clt)-OH without compromising its stereochemical integrity. Unlike standard amino acids, Histidine derivatives cannot be subjected to high-base activation (e.g., HBTU/DIEA) without significant risk of D-to-L conversion (in this case, D-isomer integrity loss). We recommend a base-free carbodiimide/oxime strategy (DIC/Oxyma Pure) as the primary protocol.
Technical Background & Rationale
Why Fmoc-D-His(Clt)-OH?
The "Clt" (2-chlorotrityl) group is a variation of the standard Trityl (Trt) protection. It is critical to understand the electronic differences:
-
Acid Stability: The electron-withdrawing chlorine atom destabilizes the trityl carbocation intermediate required for deprotection. Consequently, the Clt group is more stable to acid than the standard Trt group .
-
Application: This allows for the cleavage of protected peptide fragments from hyper-acid-labile resins (e.g., 2-Chlorotrityl resin) using mild acid (1% TFA/DCM) while retaining the His(Clt) side-chain protection.
-
-
Racemization Suppression: Commercial data suggests Fmoc-His(Clt)-OH exhibits approximately 33% less racemization than Fmoc-His(Trt)-OH during slow couplings, likely due to the steric and electronic modulation of the imidazole ring [1].
The Mechanism of Racemization
Histidine racemization is unique. It does not require harsh conditions; it is autocatalytic.
-
Intramolecular Abstraction: The
-nitrogen of the imidazole ring (even with Trt/Clt protection) retains basic character.[1][2] -
Proton Removal: Upon activation (formation of the O-acylisourea or active ester), this nitrogen can abstract the proton from the
-carbon ( ).[2] -
Enolization: This forms a planar enolate, destroying the chirality. Reprotonation occurs indiscriminately, yielding a racemic mixture.
Critical Rule: Avoid tertiary bases (DIEA, NMM) during the activation of Histidine whenever possible. Excess base exacerbates this mechanism.
Experimental Protocols
Protocol A: The "Gold Standard" (DIC/Oxyma Pure)
Objective: Maximum suppression of racemization with high coupling efficiency. Mechanism: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) generates an active ester that is highly reactive yet less prone to oxazolone formation than HOBt esters. This method is essentially "base-free."
| Parameter | Specification |
| Reagent A | Fmoc-D-His(Clt)-OH (0.2 M in DMF) |
| Reagent B | DIC (Diisopropylcarbodiimide) (0.5 M in DMF) |
| Reagent C | Oxyma Pure (0.5 M in DMF) |
| Stoichiometry | 1 : 1 : 1 (AA : DIC : Oxyma) |
| Temperature | Room Temperature (25°C) .[3] Do not heat >50°C. |
| Time | 30 - 60 minutes |
Step-by-Step:
-
Dissolution: Dissolve Fmoc-D-His(Clt)-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Pre-activation: Add DIC (3.0 eq) to the mixture.
-
Incubation: Allow to activate for exactly 2 minutes . (Longer pre-activation increases racemization risk).[4]
-
Coupling: Transfer the solution immediately to the resin-bound free amine.
-
Agitation: Shake/vortex at room temperature for 45–60 minutes.
-
Wash: Drain and wash resin with DMF (3 x 1 min).
Protocol B: Alternative for "Difficult" Sequences (HATU/Collidine)
Objective: Forcing conditions when steric hindrance is high (e.g., coupling His to Pro or N-methylated residues).
Risk: Higher risk of racemization than Protocol A.
Modification: Use 2,4,6-Collidine (TMP) instead of DIEA. Collidine is a weaker base and less likely to strip the
| Parameter | Specification |
| Activator | HATU (0.5 M in DMF) |
| Base | 2,4,6-Collidine (Pure or 2M in DMF) |
| Stoichiometry | 1 : 0.95 : 2 (AA : HATU : Base) |
Step-by-Step:
-
Dissolve Fmoc-D-His(Clt)-OH (3.0 eq) in DMF.
-
Add HATU (2.9 eq) - Keep slight deficit of HATU to prevent capping the resin with tetramethylguanidinium.
-
Add Collidine (6.0 eq).
-
Immediate Addition: Add to resin immediately. Do not pre-activate for >30 seconds.
-
Couple for 30–45 minutes.
Visualization of Workflows
Figure 1: Optimized Coupling Cycle for D-His(Clt)
This flowchart illustrates the decision logic and chemical flow to minimize stereochemical loss.
Caption: Decision workflow for coupling Fmoc-D-His(Clt)-OH. Protocol A is preferred for 95% of applications to ensure stereochemical purity.
Figure 2: The Racemization Trap
Understanding the enemy: How the imidazole ring catalyzes self-destruction of chirality.
Caption: Mechanism of autocatalytic racemization in Histidine. The side chain acts as a base, attacking the alpha-proton.[1][2]
Quality Control & Troubleshooting
Verifying Stereochemistry
Because D-His is the target, you must verify that L-His (the natural isomer) has not formed.
-
Marfey's Method: Hydrolyze a small resin sample (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey's Reagent), and analyze via LC-MS. D-His and L-His derivatives separate cleanly on C18 columns.
-
Epimer Standard: Synthesize a small standard of the peptide using L-His at the critical position. Co-inject with your D-His product on HPLC to confirm the peaks do not overlap.
Common Issues
| Issue | Cause | Solution |
| Low Coupling Yield | Clt group is bulky; steric hindrance. | Double couple using Protocol A. Do not increase temperature >50°C. |
| Premature Fmoc Loss | Clt group is stable, but Fmoc is base labile. | Ensure piperidine deprotection steps are efficient but not prolonged (2 x 5 min is usually sufficient). |
| Side Chain Loss | Highly acidic cleavage cocktail. | The Clt group is stable to 1% TFA but removed by 95% TFA. This is normal for final cleavage. |
References
-
Merck/Novabiochem. (n.d.). Fmoc-His(Clt)-OH Product Specification and Application Note. Retrieved from (Note: Refers to general Clt/Trt stability data).
- Albericio, F., et al. (2018). Oxyma Pure: The Modern Replacement for HOBt. Organic Process Research & Development.
-
BenchChem. (2025).[4][5][6] Preventing Racemization of Histidine in Peptide Synthesis. Retrieved from .
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from .
Sources
How to dissolve Fmoc-D-His(Clt)-OH in DMF for peptide synthesis
An In-depth Guide to the Dissolution of Fmoc-D-His(Clt)-OH in DMF for Solid-Phase Peptide Synthesis
Abstract
The successful incorporation of histidine residues is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the unique chemical properties of its imidazole side chain. Fmoc-D-His(Clt)-OH, a derivative featuring a bulky 2-chlorotrityl (Clt) protecting group, is employed to mitigate side reactions like racemization. However, its significant hydrophobicity and potential for aggregation present a critical preliminary hurdle: achieving complete and efficient dissolution in the primary SPPS solvent, N,N-Dimethylformamide (DMF). Incomplete dissolution is not a trivial inconvenience; it directly leads to failed couplings, the generation of deletion sequences, and significantly complicates final peptide purification. This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively dissolving Fmoc-D-His(Clt)-OH, ensuring the fidelity and success of the peptide synthesis workflow.
The Underlying Challenge: A Tale of Structure and Solvation
The difficulty in dissolving Fmoc-D-His(Clt)-OH stems from the combined physicochemical properties of its constituent parts:
-
Nα-Fmoc Group: The large, planar, and aromatic fluorenylmethyloxycarbonyl group is highly hydrophobic and prone to intermolecular π-π stacking, which promotes aggregation.[1]
-
Imidazole Side Chain: The core histidine structure.
-
Nτ-2-Chlorotrityl (Clt) Group: An extremely bulky and hydrophobic protecting group. While effective at preventing racemization, it drastically reduces the molecule's affinity for polar solvents like DMF.[2]
DMF is the workhorse solvent for SPPS due to its excellent resin-swelling properties and its ability to dissolve most reagents.[3] However, for derivatives as sterically hindered and hydrophobic as Fmoc-D-His(Clt)-OH, its solvating power can be insufficient, leading to suspensions, or in some cases, gel formation. This is a critical failure point, as only fully solvated and accessible amino acid molecules can be activated and participate in the coupling reaction.[1][]
The Critical Importance of DMF Quality
Before any dissolution attempt, the quality of the DMF must be assured. Commercial DMF can degrade over time to release small amounts of dimethylamine.[3] This secondary amine is basic enough to initiate premature cleavage of the Nα-Fmoc protecting group from the amino acid in solution, which can lead to undesired side reactions.
Recommendation: Always use high-purity, peptide-synthesis grade, amine-free DMF. If the quality is uncertain, it can be degassed or passed through an amine-scavenging pack prior to use.[5]
Comparative Analysis of Common Histidine Derivatives
The choice of histidine protecting group is a critical decision in SPPS, balancing racemization suppression, stability, and solubility. The Clt group offers a tangible advantage over the more common Trityl (Trt) group by providing greater stability to mildly acidic conditions and reducing racemization during slow coupling reactions.[2]
| Protecting Group | Position of Protection | Racemization Suppression | Relative Solubility in DMF | Key Advantages & Disadvantages |
| Trityl (Trt) | N(τ) | Moderate | Moderate to Low | Widely used; prone to significant racemization, especially with strong bases or heat.[6][7] |
| tert-Butoxycarbonyl (Boc) | N(τ) | High | Good | Excellent racemization suppression, even at high temperatures.[8] |
| 2-Chlorotrityl (Clt) | N(τ) | Good | Low | More stable than Trt; reduces racemization.[2] Very poor solubility can be a major issue. |
| p-Methoxybenzyloxymethyl (MBom) | N(π) | Very High | Moderate | N(π) protection is highly effective at preventing racemization.[6] |
Experimental Protocol for Optimal Dissolution
This protocol outlines the standard procedure and troubleshooting steps for preparing a clear, reaction-ready solution of Fmoc-D-His(Clt)-OH.
Materials and Reagents
-
Fmoc-D-His(Clt)-OH
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Glass scintillation vial or other appropriate container
-
Vortex mixer
-
Ultrasonic water bath
Step-by-Step Dissolution Procedure
-
Preparation: Allow the Fmoc-D-His(Clt)-OH container to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Weighing: Accurately weigh the required amount of Fmoc-D-His(Clt)-OH into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration. Standard concentrations for SPPS range from 0.2 M to 0.5 M. Using higher concentrations can sometimes improve coupling efficiency, but this increases the risk of solubility issues with challenging derivatives like Fmoc-D-His(Clt)-OH.[10]
-
Initial Agitation: Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a bright background. A successfully prepared solution will be completely clear and free of any visible particles or cloudiness. If the solution is clear, proceed to the activation step of your synthesis protocol. If not, proceed to the troubleshooting steps below.
Workflow for Dissolution and Troubleshooting
Caption: Impact of dissolution state on the peptide coupling reaction outcome.
Conclusion
While Fmoc-D-His(Clt)-OH is a valuable derivative for controlling histidine-related side reactions in SPPS, its poor solubility in DMF is a significant practical challenge that must be proactively managed. The dissolution of this reagent should be treated as a critical, validated step in the synthesis protocol, not a perfunctory preparation. By utilizing high-quality DMF, adhering to a systematic dissolution procedure, and employing troubleshooting techniques like sonication and dilution when necessary, researchers can ensure the complete availability of the amino acid for activation and coupling. This diligence at the outset is paramount for preventing the formation of deletion impurities, maximizing final peptide yield, and achieving a higher purity crude product, ultimately streamlining the path to the desired synthetic peptide.
References
- BenchChem (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
- BenchChem (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
- Nowick Laboratory (2020).
- Biotage (2023).
- BenchChem (2025). Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Peptide Synthesis.
- BenchChem (2025). Application Notes and Protocols for Fmoc-DL-Histidine Deprotection.
- BOC Sciences.
- BenchChem (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
- AAPPTec. Handling and Storage of Peptides - FAQ.
- BenchChem (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
- Sigma-Aldrich. Fmoc-His(Clt)-OH Novabiochem.
- MilliporeSigma. Fmoc Resin Cleavage and Deprotection.
- AAPPTec. Solvents for Solid Phase Peptide Stynthesis Contents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-His(Clt)-OH Novabiochem 224032-19-3 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols: Strategic Use of Fmoc-D-His(Clt)-OH in Convergent Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convergent solid-phase peptide synthesis (SPPS) offers a powerful strategy for the efficient assembly of large and complex peptides by synthesizing and coupling protected peptide fragments.[1][2] The choice of the C-terminal residue of these fragments is critical to prevent racemization during activation and coupling. This document provides a detailed guide to the strategic application of Fmoc-D-His(Clt)-OH as the C-terminal anchor for peptide fragments intended for convergent synthesis. The use of a D-amino acid at the C-terminus, coupled with the acid-labile 2-chlorotrityl (Clt) protecting group on the imidazole side chain, offers a robust solution to mitigate racemization and facilitate the generation of high-purity peptide fragments.
Introduction: The Challenge of Histidine in Convergent Synthesis
Convergent peptide synthesis streamlines the production of long peptides by assembling smaller, purified fragments, thereby simplifying the purification of the final product.[3] However, this approach introduces a critical step: the activation of the C-terminal carboxylic acid of one peptide fragment for coupling to the N-terminus of another. This activation step poses a significant risk of racemization, particularly for amino acids with side chains that can catalyze this unwanted epimerization.
Histidine is notoriously prone to racemization due to the basicity of its imidazole side chain.[4][5] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group and leading to the formation of a planar enolate intermediate, which results in a loss of stereochemical integrity.[6] While various side-chain protecting groups have been developed to suppress this side reaction, the risk remains, especially during the demanding activation conditions required for fragment coupling.[7]
The Strategic Advantage of Fmoc-D-His(Clt)-OH
The use of Fmoc-D-His(Clt)-OH as the C-terminal residue of a peptide fragment offers a multi-faceted strategy to overcome the challenges associated with histidine in convergent synthesis.
-
Mitigation of Racemization: By employing the D-enantiomer of histidine at the C-terminus of the fragment, any epimerization that might occur during activation will result in the formation of the natural L-histidine. In many biological systems, the presence of a small amount of the L-enantiomer at this specific position may be tolerated or even inconsequential, depending on the peptide's structure-activity relationship. This strategic choice effectively minimizes the impact of potential racemization on the final product's purity and bioactivity.
-
The Role of the 2-Chlorotrityl (Clt) Protecting Group: The 2-chlorotrityl (Clt) group is a highly acid-labile protecting group for the histidine imidazole side chain.[8] Its key advantages in this context are:
-
Mild Cleavage Conditions for Fragment Release: Protected peptide fragments can be cleaved from a 2-chlorotrityl resin under very mild acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a mixture of acetic acid (AcOH) and trifluoroethanol (TFE) in DCM.[2] These conditions are orthogonal to the much stronger acid treatment required for the final deprotection of side chains like those of Arg(Pbf) or Trp(Boc).[9]
-
Preservation of Side-Chain Protecting Groups: The mild cleavage conditions ensure that other acid-labile side-chain protecting groups on the peptide fragment remain intact, which is essential for the subsequent fragment coupling step.
-
Stability during Synthesis: The Clt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).
-
Experimental Protocols
Synthesis of a Protected Peptide Fragment with a C-terminal D-His(Clt)
This protocol outlines the solid-phase synthesis of a model peptide fragment on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
Fmoc-D-His(Clt)-OH
-
Other required Fmoc-amino acids with appropriate side-chain protection
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DCM, DMF, Isopropanol (IPA)
-
Cleavage cocktail for fragment release: 1% TFA in DCM or Acetic Acid/Trifluoroethanol/DCM (1:2:7)[2]
Workflow Diagram:
Caption: Workflow for the synthesis and cleavage of a protected peptide fragment.
Step-by-Step Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Loading of the First Amino Acid (Fmoc-D-His(Clt)-OH):
-
Dissolve 1.0 equivalent of Fmoc-D-His(Clt)-OH in DCM.
-
Add 2.0 equivalents of DIPEA.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining unreacted sites, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Peptide Chain Elongation:
-
Perform standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin with DMF, IPA, and DCM.
-
Coupling:
-
Pre-activate a solution of 3.0 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU/HATU and 6.0 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor coupling completion using a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
-
Cleavage of the Protected Peptide Fragment:
-
After the final coupling step, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes, and repeat this process 5-10 times, collecting the filtrate each time. Alternatively, use a mixture of Acetic Acid/Trifluoroethanol/DCM (1:2:7) and agitate for 2 hours.[2]
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Precipitation and Purification:
-
Precipitate the protected peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the protected peptide fragment under vacuum.
-
Purify the fragment by flash chromatography on silica gel if necessary.
-
Convergent Fragment Coupling
This protocol describes the coupling of the purified, protected peptide fragment to another resin-bound peptide.
Materials:
-
Purified protected peptide fragment with C-terminal D-His(Clt)
-
Resin-bound peptide with a free N-terminus
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: DIPEA or 2,4,6-Collidine
-
Solvents: DMF, DCM
Workflow Diagram:
Caption: Workflow for convergent fragment coupling.
Step-by-Step Protocol:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed and the resin is washed thoroughly.
-
Fragment Activation and Coupling:
-
Dissolve 1.5 equivalents of the purified protected peptide fragment in DMF.
-
Add 1.45 equivalents of HBTU/HATU and 3.0 equivalents of DIPEA.
-
Allow the fragment to pre-activate for 2-5 minutes.
-
Add the activated fragment solution to the resin-bound peptide.
-
Agitate the reaction mixture for 2-12 hours, monitoring the reaction progress.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Final Deprotection and Cleavage:
-
Proceed with the final deprotection of all side-chain protecting groups and cleavage from the resin using a standard TFA-based cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).[10]
-
Data and Expected Outcomes
The strategic use of Fmoc-D-His(Clt)-OH is expected to yield protected peptide fragments with high purity and minimal racemization at the C-terminal histidine residue.
| Parameter | Expected Outcome | Notes |
| Fragment Purity (Crude) | >80% | Purity can be further enhanced by flash chromatography. |
| Racemization at C-terminal His | <5% D-to-L conversion | Dependent on coupling conditions. The use of D-His minimizes the impact. |
| Overall Convergent Synthesis Yield | Higher than linear synthesis | Due to the purification of intermediate fragments. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Fragment Cleavage Yield | Incomplete cleavage from the 2-Cl-Trt resin. | Increase the number of treatments with 1% TFA in DCM or extend the cleavage time with the AcOH/TFE/DCM mixture. |
| Incomplete Fragment Coupling | Steric hindrance; poor solubility of the fragment. | Use a more powerful coupling reagent like HATU. Consider a different solvent system (e.g., DMF/DMSO). |
| Side-Chain Deprotection during Fragment Cleavage | Cleavage conditions are too harsh. | Ensure the use of highly diluted TFA (1%) or the non-TFA based cleavage cocktail. |
Conclusion
The application of Fmoc-D-His(Clt)-OH as the C-terminal residue in peptide fragments for convergent synthesis provides a robust and effective strategy to mitigate the risk of racemization. The combination of a D-amino acid at the coupling site and the use of the highly acid-labile Clt protecting group allows for the efficient generation and purification of protected peptide fragments, ultimately leading to a more streamlined and higher-yielding synthesis of complex peptide targets. This approach is particularly valuable for drug development professionals and researchers working on the synthesis of long and challenging peptide sequences.
References
- Mechanism of racemisation of histidine deriv
- Convergent peptide synthesis | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
- Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem.
- Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS. Benchchem.
- Peptide Synthesis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Convergent Synthesis of Thioether Containing Peptides. MDPI.
- Introduction to Peptide Synthesis Methods. Bachem.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis?.
- Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric...
- The Clear Advantage of π-Protection: A Comparative Guide to Fmoc-His(3-Me)-OH in Peptide Synthesis. Benchchem.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
Sources
- 1. Peptide Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Note: Efficient Loading of Fmoc-D-His(Clt)-OH on 2-Chlorotrityl Chloride Resin for Solid-Phase Peptide Synthesis
Abstract
This guide provides a detailed protocol and scientific rationale for the attachment of the first amino acid, Fmoc-D-His(Clt)-OH, to 2-chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), offering significant advantages such as mild cleavage conditions and suppression of common side reactions.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing procedural robustness, mechanistic understanding, and methods for self-validation through quantitative analysis of loading efficiency.
Principle and Mechanism
The immobilization of the first amino acid is a critical step that dictates the overall success and purity of the final peptide product. The 2-CTC resin is a polystyrene-based support highly favored for its acid-labile linker.[2][3]
Key Advantages of 2-CTC Resin:
-
Mild Cleavage: The ester bond formed between the amino acid and the resin is highly sensitive to acid, allowing for cleavage of the final peptide under very mild conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)). This preserves acid-sensitive side-chain protecting groups.[1][2]
-
Suppression of Racemization: The loading reaction proceeds via an SN1-type mechanism, which, coupled with the steric hindrance of the trityl group, minimizes the risk of racemization at the α-carbon of the first amino acid.[1][4]
-
Inhibition of Diketopiperazine Formation: The steric bulk of the trityl linker effectively prevents the intramolecular cyclization that leads to diketopiperazine formation, a common side reaction, particularly with C-terminal proline or other sterically unhindered residues.[1][4]
The loading reaction is an esterification where the carboxylate of Fmoc-D-His(Clt)-OH acts as a nucleophile, attacking the electrophilic trityl carbocation formed from the 2-chlorotrityl chloride group on the resin. This reaction is facilitated by a non-nucleophilic, hindered base, typically N,N-Diisopropylethylamine (DIEA), which deprotonates the carboxylic acid without competing in the nucleophilic attack.
The Chlorotrityl (Clt) group on the histidine side chain provides robust protection for the imidazole nitrogen, preventing side reactions during synthesis.
Materials and Reagents
| Material/Reagent | Grade | Notes |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Typical substitution: 1.0-1.6 mmol/g. Store in a desiccator as it is highly moisture-sensitive.[2][4] If the resin is old or improperly stored, it may require reactivation with thionyl chloride.[5][6] |
| Fmoc-D-His(Clt)-OH | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | Anhydrous | Essential for swelling the resin and as the primary reaction solvent. Moisture can deactivate the resin.[4] |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Also known as Hünig's base. Must be fresh and colorless. |
| Methanol (MeOH) | Anhydrous | Used for capping unreacted sites. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Used for washing and in the Fmoc quantification step. |
| Piperidine | Reagent Grade | Used to prepare the Fmoc cleavage solution. |
| Equipment | ||
| Solid-Phase Synthesis Reaction Vessel | With frit and stopcock | |
| Mechanical Shaker or Rocker | To ensure continuous mixing. | |
| UV-Vis Spectrophotometer | For quantification of loading. | |
| Standard Glassware | Volumetric flasks, pipettes, etc. | |
| Inert Gas Supply (Nitrogen or Argon) | Recommended to maintain anhydrous conditions. |
Experimental Protocol
This protocol is based on a 1 g scale using a resin with a nominal substitution of 1.2 mmol/g. Adjustments should be made based on the specific substitution value of your resin lot.
Phase 1: Resin Preparation and Swelling
Causality: Proper swelling is critical to expose the reactive chloride sites within the polystyrene matrix, making them accessible for the amino acid to attach.[3] DCM is an excellent solvent for this purpose.[7]
-
Place 1.0 g of 2-CTC resin into a clean, dry reaction vessel.
-
Add anhydrous DCM (10-15 mL per gram of resin).
-
Agitate the suspension using a mechanical shaker at room temperature for at least 30 minutes. The beads should swell significantly.
-
Drain the DCM through the frit.
Phase 2: Amino Acid Loading
Causality: Using a slight excess of the amino acid can drive the reaction to completion, but a large excess is often unnecessary with the highly reactive 2-CTC resin.[8] DIEA is added in two portions; the first neutralizes any residual HCl, and the second acts as the proton scavenger for the esterification reaction.[5]
-
In a separate flask, dissolve Fmoc-D-His(Clt)-OH (0.8-1.5 equivalents relative to resin substitution; e.g., for 1.2 mmol/g resin, use 0.96-1.8 mmol) in anhydrous DCM (approx. 10 mL). Gentle warming or the addition of a minimal amount of DMF may be required for complete dissolution.[9]
-
Add the amino acid solution to the swollen, drained resin in the reaction vessel.
-
Add DIEA (1.0 equivalent relative to the amino acid). Agitate for 5 minutes.
-
Add a further 1.5 equivalents of DIEA.
-
Seal the vessel and agitate at room temperature for 1-2 hours. Reaction time can be extended for sterically hindered amino acids, but 30-60 minutes is often sufficient.[5]
Phase 3: Capping Unreacted Sites
Causality: Any unreacted 2-chlorotrityl chloride sites must be "capped" to prevent them from reacting in subsequent coupling steps, which would lead to the formation of deletion peptide sequences. Methanol is a small, reactive nucleophile that effectively blocks these sites by forming a methyl ether.[9][10]
-
Drain the reaction solution from the vessel.
-
Add a capping solution to the resin. A common capping solution is a mixture of DCM, MeOH, and DIEA in a 17:2:1 ratio (v/v/v).[10] Alternatively, add 0.8-1.0 mL of anhydrous methanol per gram of resin and agitate.[9]
-
Agitate the resin with the capping solution for 30-45 minutes at room temperature.
-
Drain the capping solution.
Phase 4: Washing and Drying
Causality: A thorough washing sequence is essential to remove all excess reagents and byproducts, ensuring the purity of the loaded resin for the subsequent peptide synthesis.
-
Wash the resin sequentially with the following solvents (using 10 mL per gram of resin for each wash):
-
DCM (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
-
After the final wash, dry the resin under a high vacuum to a constant weight.
Caption: Experimental workflow for loading Fmoc-D-His(Clt)-OH onto 2-CTC resin.
Quantification of Loading Efficiency (Fmoc-Release Test)
This step is a self-validating quality control measure to determine the actual substitution (loading) of the resin in mmol/g. The protocol is based on cleaving the Fmoc protecting group with a base (piperidine) and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[7][11]
-
Accurately weigh 5-10 mg of the dry, loaded resin into a small, clean vial.
-
Add a precise volume (e.g., 2.0 mL) of a 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 30 minutes to ensure complete Fmoc cleavage.
-
Allow the resin to settle. Carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of fresh DMF in a volumetric flask (e.g., dilute to 10 mL). The dilution factor must be recorded accurately.
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm or 290 nm.[11] Use DMF as the blank reference.
-
Calculate the loading using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × mass of resin [mg] × path length [cm])
-
ε (Molar extinction coefficient): 7800 M⁻¹cm⁻¹ at 301 nm.
-
Path length: Typically 1 cm.
-
Troubleshooting and Key Considerations
-
Low Loading Efficiency:
-
Cause: Moisture contamination is the most common culprit, leading to the hydrolysis of the resin's chloride groups to inactive hydroxyls.[1][4]
-
Solution: Ensure all solvents and reagents are anhydrous. Store the resin in a desiccator. If hydrolysis is suspected, the resin can be reactivated by treatment with thionyl chloride and a base like pyridine.[5][6]
-
-
Incomplete Dissolution of Amino Acid:
-
Cause: Fmoc-D-His(Clt)-OH can have limited solubility in pure DCM.
-
Solution: Add a minimal volume of DMF (just enough to dissolve the solid) to the DCM solution.[9]
-
-
Premature Cleavage:
-
Cause: The 2-CTC linker is very acid-labile. Exposure to even trace acidic contaminants can cause loss of the first amino acid.
-
Solution: Use high-quality, neutral solvents. Avoid prolonged exposure to any acidic conditions during the loading and washing steps.
-
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
- Tzivras, P., et al. (2015). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Amino Acids, 47(9), 1937-1946.
-
García-Ramos, Y., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6539. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Albericio, F., & Taleb-Contini, S. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6539. Retrieved from [Link]
- Thompson, A. M., & Williams, M. L. (2021). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Reaction Chemistry & Engineering, 6(1), 101-107.
-
Nowick Lab, UCI Department of Chemistry. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. Retrieved from [Link]
- Barlos, K., Gatos, D., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 38(6), 562-568.
-
Semantic Scholar. (n.d.). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Retrieved from [Link]
-
ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. Retrieved from [Link]
- O'Donnell, M. J., et al. (2004). Amino acid loaded trityl alcohol resins, method of production of amino acid loaded trityl alcohol resins and therapeutics produced therewith. Google Patents. EP1447408A1.
-
ResearchGate. (2025). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Retrieved from [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation | MDPI [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. peptideweb.com [peptideweb.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimized Microwave-Assisted Coupling of Fmoc-D-His(Clt)-OH in Solid-Phase Peptide Synthesis
Introduction: Overcoming the Histidine Challenge in High-Speed Peptide Synthesis
The incorporation of histidine into peptide sequences is a frequent requirement for synthesizing biologically active molecules, owing to the unique physicochemical properties of its imidazole side chain. However, histidine is notoriously one of the most challenging amino acids to incorporate during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] The primary difficulty lies in its high propensity for racemization during the activation and coupling steps, a side reaction exacerbated by the elevated temperatures often employed in modern, high-speed synthesis protocols.[2][3]
Microwave-assisted SPPS (MW-SPPS) has become an invaluable technology, dramatically accelerating synthesis times by efficiently heating the reaction system, leading to faster deprotection and coupling steps.[4][5][6] This rapid heating, however, can intensify the risk of epimerization for sensitive residues like histidine. The choice of the imidazole side-chain protecting group is therefore a critical parameter for maintaining stereochemical integrity.
This application note provides a comprehensive guide and a field-proven protocol for the efficient, low-racemization incorporation of Fmoc-D-His(Clt)-OH using microwave-assisted synthesis. We will explore the scientific rationale for selecting the 2-chlorotrityl (Clt) protecting group and detail optimized microwave conditions that harness the speed of microwave synthesis while safeguarding the chiral purity of the final peptide product.
Scientific Principles: Mechanism, Racemization, and the Role of the Clt Group
The Mechanism of Microwave-Enhanced SPPS
Microwave energy accelerates peptide synthesis by directly heating the polar molecules within the reaction vessel, including the solvent (e.g., DMF) and reagents.[4] This results in rapid, uniform heating throughout the reaction matrix, which significantly increases the rate of chemical reactions, such as amide bond formation.[5] This efficiency allows for shorter cycle times and can help overcome difficult couplings associated with steric hindrance or peptide aggregation.[7]
The Challenge: Histidine Racemization
The racemization of histidine during coupling is primarily caused by the basicity of the lone pair of electrons on the π-nitrogen of the imidazole ring.[1][2] During the carboxyl group activation step (e.g., with carbodiimide or onium salt reagents), this basic nitrogen can facilitate the abstraction of the alpha-carbon proton, leading to the formation of a planar enolate intermediate. This intermediate can then be protonated from either face, resulting in a loss of chiral purity (epimerization). This process is highly temperature-dependent, making it a significant concern in MW-SPPS.
The Solution: Side-Chain Protection with 2-Chlorotrityl (Clt)
To mitigate racemization, the imidazole side chain is protected. While the standard trityl (Trt) group is common, it can still permit significant racemization at the high temperatures used in microwave protocols.[1][3] The Fmoc-D-His(Clt)-OH derivative offers a superior alternative for several reasons:
-
Reduced Racemization: The electron-withdrawing nature of the chlorine atom on the trityl group slightly reduces the basicity of the imidazole ring, suppressing the enolization pathway. Studies have shown that Fmoc-His(Clt)-OH results in approximately one-third less racemization compared to its Fmoc-His(Trt)-OH counterpart, even in slower coupling reactions.[8]
-
Enhanced Stability: The Clt group exhibits greater stability towards mildly acidic reagents compared to the Trt group.[8] This is particularly advantageous when using very acid-sensitive resins or when synthesizing protected peptide fragments where premature side-chain deprotection must be avoided.[9]
Given the sensitivity of histidine, a standard high-temperature microwave protocol (e.g., 75-90°C) is not recommended.[10] An optimized method employing a reduced temperature is essential to prevent both racemization and potential premature cleavage, especially when using chlorotrityl-based resins.[10][11]
Materials and Reagents
-
Resin: Appropriate solid support for Fmoc-SPPS (e.g., Rink Amide, 2-Chlorotrityl, or Wang resin), 100-200 mesh.
-
Amino Acid: Fmoc-D-His(Clt)-OH
-
Solvents:
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling/Activation Reagents:
-
1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF.
-
1.0 M Oxyma Pure (or HOBt) in DMF.
-
-
Washing Solvents: Isopropanol (IPA).
-
Equipment:
-
Automated microwave peptide synthesizer.
-
Reaction vessels appropriate for microwave synthesis.
-
Solid-phase peptide synthesis reaction vessel (for manual steps if applicable).
-
Vacuum filtration apparatus.
-
Detailed Microwave-Assisted Synthesis Protocol
This protocol describes a single reaction cycle for coupling Fmoc-D-His(Clt)-OH to a resin-bound peptide chain with a free N-terminal amine using an automated microwave peptide synthesizer.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of peptide-resin into a microwave-compatible reaction vessel.
-
Add sufficient DMF to swell the resin. Allow it to swell for at least 30 minutes at room temperature with gentle agitation or nitrogen bubbling.
-
Drain the DMF from the vessel.
Step 2: N-terminal Fmoc Group Deprotection
-
Add 20% piperidine in DMF to the swelled resin.
-
Apply microwave energy to heat the reaction to 75°C and hold for 3 minutes .
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x volumes) to remove all residual piperidine.
Step 3: Fmoc-D-His(Clt)-OH Activation and Coupling (Optimized Conditions)
-
In a separate vial, prepare the activation solution by combining:
-
Fmoc-D-His(Clt)-OH (5-fold molar excess over resin substitution).
-
1.0 M DIC in DMF (5-fold excess).
-
1.0 M Oxyma Pure in DMF (5-fold excess).
-
-
Add the activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin.
-
Ensure the resin is fully suspended.
-
Apply microwave energy to heat the reaction to 50°C and hold for 10 minutes . This modified, lower-temperature condition is critical for minimizing racemization of the histidine residue.[10]
-
Drain the coupling solution from the reaction vessel.
Step 4: Final Washing
-
Wash the peptide-resin extensively to remove any unreacted reagents and by-products. A typical wash cycle is:
-
DMF (3 x volumes)
-
IPA (1 x volume)
-
DMF (3 x volumes)
-
-
The resin is now ready for the next deprotection and coupling cycle.
Data Presentation: Optimized vs. Standard Coupling Conditions
The following table summarizes the recommended microwave parameters for Fmoc-D-His(Clt)-OH compared to standard conditions used for non-sensitive amino acids.
| Parameter | Standard Amino Acid Coupling | Optimized Fmoc-D-His(Clt)-OH Coupling | Rationale for Change |
| Microwave Temperature | 75 - 90°C | 50°C | Reduces the rate of temperature-dependent epimerization.[1][10] |
| Microwave Hold Time | 2 - 5 minutes | 10 minutes | Compensates for the lower reaction rate at a reduced temperature to ensure coupling completion. |
| Coupling Reagents | Onium salts (HBTU, HCTU) or Carbodiimides (DIC) | Carbodiimide-based (e.g., DIC/Oxyma) | Carbodiimide methods are often preferred at high temperatures as they avoid the use of strong bases that can increase epimerization.[5] |
Workflow Visualization
The following diagram illustrates the key steps in a single, optimized microwave-assisted coupling cycle for Fmoc-D-His(Clt)-OH.
Caption: Optimized workflow for one cycle of microwave-assisted coupling of Fmoc-D-His(Clt)-OH.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reaction time at lower temperature. 2. Steric hindrance from the growing peptide chain. 3. Poor quality of reagents (e.g., wet DMF). | 1. Extend the 50°C hold time to 15-20 minutes. 2. Perform a second, identical coupling step (double coupling). 3. Use fresh, high-purity, amine-free solvents and reagents. |
| Detection of D,L-His Isomers (Racemization) | 1. Coupling temperature was too high. 2. Use of strong base in activation (e.g., excess DIPEA with onium salts). | 1. Strictly adhere to the 50°C coupling temperature. Calibrate the synthesizer's temperature sensor if necessary. 2. Use the recommended DIC/Oxyma activation method which does not require an external base. |
| Low Yield / Premature Cleavage | 1. If using a 2-chlorotrityl resin, the combination of heat and repeated cycles may cause some peptide loss.[11] | 1. Ensure the temperature does not exceed 50°C during the His coupling step. 2. For subsequent standard amino acids, use normal microwave parameters but monitor yields. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Piperidine is toxic and corrosive. Handle with care.
-
DIC is a potent sensitizer. Avoid skin contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Microwave synthesizers are high-power instruments. Ensure you are fully trained in their operation and follow all manufacturer safety guidelines.
Characterization of the Final Product
After the complete peptide sequence has been synthesized, cleaved from the resin, and deprotected, the purity and identity of the final product should be confirmed. Standard analytical techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and check for diastereomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
References
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
- Collins, J. M., & Collins, M. F. (2008). Microwave-assisted peptide synthesis. U.S. Patent No. 7,582,728 B2.
-
ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... [Image]. Retrieved from [Link]
- Hojo, K., Shinozaki, N., Hidaka, K., Tsuda, Y., Fukumori, Y., Ichikawa, H., & Wade, J. D. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(10), 2347–2354.
- Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235–249.
-
Protein Technologies, Inc. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
- Vasanthakumar, G., Reddy, B. S. R., & Ramaswamy, K. (2011). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Protein and Peptide Letters, 18(6), 632–637.
-
Michigan State University Chemistry Department. (n.d.). I want to use this communication to highlight some important point of the system's operation. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Collins, J. M., & Collins, M. F. (2013). Microwave-assisted peptide synthesis. U.S.
- Hojo, K., Shinozaki, N., Hidaka, K., Tsuda, Y., Fukumori, Y., Ichikawa, H., & Wade, J. D. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: Racemization studies and water-based synthesis of histidine-containing peptides. Semantic Scholar.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
- Echalier, C., Al-Halifa, S., Boll, E., Coste, A., El-Cheikh, A., Aurelio, L., ... & Subra, G. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. Amino Acids, 45(6), 1393–1402.
- Kappe, C. O. (n.d.).
- Royal Society of Chemistry. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin.
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]
- Góngora-Benítez, M., & Tulla-Puche, J. (2021). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 26(22), 6933.
- Nowick, J. S. (2018).
- Ieronymaki, M., Androutsou, M., Gatos, D., & Tselios, T. V. (2015). Use of the 2‐chlorotrityl chloride resin for microwave‐assisted solid phase peptide synthesis. Biopolymers, 104(5), 578–587.
- ResearchGate. (2020). Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fmoc-His(Clt)-OH Novabiochem 224032-19-3 [sigmaaldrich.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of D-His Peptides using Fmoc-D-His(Clt)-OH
[1][2]
Executive Summary
The incorporation of D-amino acids, particularly D-Histidine, is a primary strategy for enhancing the metabolic stability of therapeutic peptides against proteolytic degradation.[1][2] However, Histidine is notoriously prone to racemization (epimerization) during coupling and premature side-chain deprotection during mild acid treatments.[1][2]
Fmoc-D-His(Clt)-OH addresses these challenges by substituting the standard Trityl (Trt) group with the electron-withdrawing 2-Chlorotrityl (Clt) moiety.[1] This modification destabilizes the formation of the carbocation intermediate required for deprotection, thereby making the Clt group more stable to acid than Trt.[1][2] This unique property allows for the synthesis of protected peptide fragments on acid-labile resins (e.g., 2-CTC, Sieber Amide) without losing the Histidine side-chain protection, a common failure point with Fmoc-D-His(Trt)-OH.[1][2]
Chemical Logic & Mechanism[1][2]
The "Clt" Advantage: Acid Stability Hierarchy
In peptide chemistry, orthogonal protection is key.[1][2] The stability of the side-chain protecting group is dictated by the stability of the carbocation formed upon cleavage.[1][2]
-
Trityl (Trt): Forms a stable carbocation; cleaves easily with TFA.[1][2] Prone to partial loss during mild acid treatments (e.g., 1% TFA used to cleave peptide fragments from 2-Chlorotrityl resins).[1][2]
-
2-Chlorotrityl (Clt): The Chlorine atom is an electron-withdrawing group (EWG).[1][2] It destabilizes the trityl cation, making the C-N bond harder to break under mild acidic conditions.[1][2]
Implication: When synthesizing protected fragments for convergent synthesis (e.g., ligation), Fmoc-D-His(Clt)-OH ensures the imidazole ring remains protected after cleavage from the resin.[1][2]
Racemization Suppression in D-His
Histidine racemization occurs via the abstraction of the
-
Steric Shielding: Like Trt, the bulky Clt group on the
position sterically hinders the approach of bases, reducing proton abstraction.[1][2] -
Electronic Effect: The electron-withdrawing nature of Clt slightly reduces the basicity of the imidazole ring compared to Trt, potentially offering a marginal reduction in intramolecular base-catalyzed racemization.[1][2]
Visualization: Stability & Racemization Pathways[1][2]
Figure 1: Acid stability hierarchy showing why Clt is superior for protected fragment synthesis. Unlike Trt, Clt survives mild acid cleavage (1% TFA).[1][2]
Experimental Protocol
Materials & Reagents[1][2][4]
-
Amino Acid: Fmoc-D-His(Clt)-OH (Novabiochem/Merck or equivalent).[1][2]
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2] Avoid HATU/HBTU with DIEA to minimize racemization.
-
Resin:
Workflow: Coupling D-His(Clt)
The critical step is the coupling of the D-His residue.[1][2] D-enantiomers are expensive and prone to reverting to L-forms if over-activated in the presence of base.[1][2]
Step 1: Resin Preparation[2]
Step 2: Activation (Base-Free Method)
Use DIC/Oxyma to maintain a neutral pH during activation, significantly reducing racemization risk compared to basic conditions (DIEA).[1][2]
-
Calculate 3.0 equivalents (eq) of Fmoc-D-His(Clt)-OH relative to resin loading.[1][2]
-
Pre-activation: Allow to react for 2–3 minutes (do not exceed 5 mins to avoid aggregation).
Step 3: Coupling[1][2][4]
-
Agitate at room temperature for 60–90 minutes .
-
Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines).[1][2]
Step 4: Fmoc Deprotection[2]
-
Treat with 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if Asp is present).
Cleavage Protocols (The Clt Differentiator)
Choose the protocol based on your end goal:
| Protocol Type | Reagent Cocktail | Time | Outcome | Role of His(Clt) |
| A. Global Deprotection | 95% TFA, 2.5% TIS, 2.5% H2O | 2–3 Hours | Free Peptide (Side chains removed) | Clt group is removed completely.[1][2] |
| B. Fragment Cleavage | 1% TFA in DCM | 10 x 2 mins | Protected Peptide (Side chains intact) | Clt group REMAINS on His. |
Protocol B (Fragment Synthesis) Detail:
Troubleshooting & Optimization
Racemization Analysis
Even with Clt protection, D-His can epimerize.[1][2] You must validate the stereochemistry of your final peptide.[1][2][3][5]
-
Standard: Synthesize the L-His analog (using Fmoc-L-His(Clt)-OH or Trt) as a reference standard.
-
Separation: D-isomers typically elute slightly earlier or later than L-isomers depending on the gradient.[1][2] Use a slow gradient (0.5% B/min).
-
Advanced: Use Marfey’s Reagent (FDAA) analysis if peaks overlap.[1][2]
Solubility Issues
Fmoc-D-His(Clt)-OH is generally soluble in DMF.[1][2] If aggregation occurs (common with D-peptides which disrupt secondary structures):
-
Add Chaotropic Salts: 0.1M LiCl or KSCN in the coupling buffer.[1][2]
-
Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.
-
Temperature: Heat coupling to 50°C (Caution: Heat increases racemization risk for His; use only if necessary and stick to DIC/Oxyma).
Decision Workflow
Figure 2: Decision tree for selecting Fmoc-D-His(Clt)-OH versus standard derivatives.
References
-
Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization.[1][2] Organic Process Research & Development.
-
Barlos, K., et al. (1991).[1][2] 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments.[1][2][4] International Journal of Peptide and Protein Research.[1][2] [Link]
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Troubleshooting & Optimization
Preventing histidine racemization during Fmoc-D-His(Clt)-OH coupling
Status: Operational Ticket Focus: Minimizing Racemization during Solid Phase Peptide Synthesis (SPPS) Applicable Reagents: Fmoc-D-His(Clt)-OH, Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH
Module 1: The Mechanistic Root Cause
Why is your D-Histidine converting to L-Histidine?
Racemization in histidine is not a random error; it is a chemically driven intramolecular side reaction. Unlike other amino acids where racemization is driven solely by external base strength, Histidine carries its own internal catalyst: the imidazole ring.[1][2]
When you activate the carboxyl group of Fmoc-D-His(Clt)-OH, the electron-rich
Visualization: The Danger Zone
The following diagram illustrates the intramolecular "self-sabotage" mechanism specific to Histidine.
Caption: The intramolecular abstraction of the
Module 2: Critical Reagent Selection
The "Standard" Protocol is Often Wrong for Histidine.
Many standard SPPS protocols use HBTU/HATU with DIPEA. For Histidine, this is aggressive and promotes racemization because DIPEA (a strong base) exacerbates the proton abstraction described above.
The "Clt" (2-Chlorotrityl) Factor
You are using Fmoc-D-His(Clt)-OH .
-
Why Clt? The 2-Chlorotrityl group is more acid-labile than the standard Trityl (Trt) group. It is often chosen when you intend to cleave the peptide from the resin under mild conditions (e.g., 1% TFA) while keeping side-chain protecting groups intact.
-
The Risk: The Clt group is bulky, which reduces the basicity of the imidazole, but it does not eliminate it. The steric bulk can also slow down the coupling reaction, extending the time window for racemization to occur.
Reagent Comparative Performance Data
The following data highlights why switching from "Power" reagents (HATU) to "Precision" reagents (DIC/Oxyma) is necessary for His.
| Variable | Standard (High Risk) | Optimized (Low Risk) | Mechanism of Improvement |
| Activator | HATU / HBTU | DIC / Oxyma Pure | Carbodiimides (DIC) activate without generating a guanidinium species that requires strong bases. Oxyma suppresses racemization better than HOBt.[3] |
| Base | DIPEA (Diisopropylethylamine) | Sym-Collidine (TMP) | Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5). It is strong enough to drive the reaction but too weak to rapidly abstract the |
| Solvent | DMF | DMF / DCM (1:1) | DCM reduces the polarity of the environment, which destabilizes the charged transition state required for racemization. |
| Racemization % | 5% - 20% | < 1.5% | Drastic reduction in D |
Module 3: Validated "Safe-Coupling" Protocol
Objective: Couple Fmoc-D-His(Clt)-OH with >99% enantiomeric retention.
Validated Workflow
Do not pre-activate Histidine for more than 2 minutes. The "activated ester" is the species that racemizes.[4] The longer it sits without the resin, the more purity you lose.
Caption: Optimized workflow for Histidine coupling emphasizing minimal pre-activation and weaker bases.
Step-by-Step Procedure
-
Preparation: Calculate 3.0 equivalents (eq) of Fmoc-D-His(Clt)-OH relative to resin loading.
-
Dissolution: Dissolve amino acid and 3.0 eq of Oxyma Pure in a minimal volume of 1:1 DMF/DCM.
-
Note: If the Clt derivative is not soluble in DCM, use pure DMF, but keep the temperature strictly controlled.
-
-
Activation: Add 3.0 eq of DIC (Diisopropylcarbodiimide).[5]
-
Crucial: Mix for only 30-60 seconds . Do not let this solution sit.
-
-
Base Addition (Optional but Recommended): Add 3.0 eq of Sym-Collidine (2,4,6-Trimethylpyridine).
-
Why? While DIC/Oxyma can work base-free, Collidine buffers the system and ensures the N-terminus of the resin is deprotonated without triggering racemization.
-
-
Coupling: Pour immediately onto the resin. React for 60 minutes at room temperature.
-
STOP: Do not use microwave heating for Histidine couplings. Heat accelerates the azolactone formation exponentially.
-
Module 4: Troubleshooting & FAQs
Q1: I am seeing a "split peak" on my HPLC. Is this racemization? A: Likely, yes. If you started with D-His, the impurity is L-His. In reverse-phase HPLC, the D-isomer (your product) and L-isomer (impurity) often elute close together.
-
Diagnostic: Co-inject your crude sample with a standard of the L-His version of your peptide. If the small peak grows, it is racemization.
-
Fix: Switch from DIPEA to Collidine immediately. Ensure your coupling temperature is not exceeding 25°C.
Q2: My coupling yield is low (Kaiser test is positive), but I'm afraid to extend the time. A: Do not extend the time beyond 2 hours.
-
Strategy: perform a "Double Coupling."
-
Couple for 60 minutes.
-
Prepare a fresh solution of Amino Acid/DIC/Oxyma and couple again for 45 minutes.
-
Reasoning: Fresh reagents react faster than old, "dead" activated esters, giving you yield without the long exposure time that causes racemization.
-
Q3: Can I use Fmoc-D-His(Boc)-OH instead of (Clt)? A: Yes, and it is often safer.
-
The Boc group on the imidazole ring (N-im) is electron-withdrawing, which significantly lowers the basicity of the ring compared to Trt or Clt. This makes Fmoc-His(Boc)-OH the most resistant to racemization.
-
Caveat: You cannot use His(Boc) if you need to selectively remove side chains later, as the Boc group is removed during the final TFA cleavage along with everything else. If you are doing standard SPPS, His(Boc) is superior to His(Clt/Trt).
Q4: Why not just use HBTU with Collidine? A: You can, but it is less effective than DIC/Oxyma. Uronium salts (HBTU/HATU) react with the amine to form a guanidinium byproduct if the activation is slow. Furthermore, even with Collidine, the activation kinetics of HBTU are so fast that they can sometimes outpace the buffering capacity, leading to local "hotspots" of basicity. DIC/Oxyma is the modern "Gold Standard" for a reason.
References
-
Albericio, F., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. European Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Fmoc-D-His(Clt)-OH Solubility
The following guide is structured as a specialized Technical Support Center entry, designed for immediate application in a laboratory setting.
Case ID: SOL-HIS-CLT-001 Molecule: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-(2-chlorotrityl)-D-histidine Abbreviation: Fmoc-D-His(Clt)-OH CAS: 1272755-56-2 (D-isomer) / 224032-19-3 (L-isomer equivalent reference) Critical Property: High susceptibility to racemization; hydrophobic steric bulk.[1]
Executive Summary & Core Challenge
The Problem: Users frequently report that Fmoc-D-His(Clt)-OH forms gels or incomplete suspensions in standard DMF (Dimethylformamide) at concentrations >0.2 M. While QC data often lists it as "soluble," the massive hydrophobic bulk of the 2-chlorotrityl (Clt) group, combined with the planar Fmoc group, induces significant
The Risk: The standard solution for poor solubility—heat —is dangerous for Histidine derivatives. Elevated temperatures (>40°C) significantly accelerate racemization (conversion of D-His to L-His), compromising the stereochemical integrity of your therapeutic candidate.[1]
The Solution: This guide prioritizes chaotropic disruption and solvent polarity tuning over thermal energy to dissolve the reagent safely.
Troubleshooting Workflow (Decision Matrix)
The following logic flow dictates the safest path to solubilization without compromising enantiomeric purity.
Caption: Step-by-step escalation protocol for dissolving Fmoc-D-His(Clt)-OH, prioritizing chemical solubility over thermal energy to prevent racemization.
Detailed Protocols
Protocol A: The NMP Switch (Recommended)
NMP (N-methyl-2-pyrrolidone) has a higher dipole moment and breaks down hydrophobic aggregates more effectively than DMF.[1]
-
Calculate Volume: Determine the volume required for your target concentration (e.g., 0.2 M).
-
Solvent Prep: Use high-grade NMP (amine-free).[1]
-
Addition: Add 75% of the calculated NMP to the powder.
-
Agitation: Vortex vigorously for 30 seconds.
-
Top-up: Add the remaining 25% NMP.
-
Observation: If the solution is clear, proceed. If "jelly-like" particles persist, move to Protocol B.
Protocol B: Chaotropic Salt Disruption (The "Magic" Bullet)
If the amino acid aggregates (gels), you need to disrupt the hydrogen bond network and hydrophobic interactions. Lithium Chloride (LiCl) is the gold standard for this in SPPS.
Why this works: LiCl increases the ionic strength and acts as a chaotrope, disrupting the intermolecular forces causing the Fmoc-D-His(Clt)-OH to stack.[1]
Preparation of Solvent (0.4M LiCl in DMF/NMP):
| Component | Amount for 100 mL |
|---|---|
| LiCl (Anhydrous) | 1.70 g |
| Solvent (DMF or NMP) | Top up to 100 mL |[1]
Dissolution Steps:
-
Dissolve LiCl in the solvent first (this is exothermic; allow to cool to RT).
-
Add the Fmoc-D-His(Clt)-OH to this salt solution.[1]
-
Vortex.[1] The solubility usually improves instantly.
Protocol C: Safe Sonication
Sonication is safer than heat but can still generate local hotspots.[1]
-
Water Bath: Ensure the ultrasonic bath water is at room temperature (20–25°C). Add ice if necessary.
-
Positioning: Suspend the vial; do not let it touch the bottom metal plate.
-
Duration: Pulse for 30 seconds, then swirl. Repeat max 3 times.
-
Check: If not dissolved after 3 cycles, the concentration is likely too high for the solvent system.
Racemization: The Silent Killer
Fmoc-D-His(Clt)-OH is used specifically because the Clt group suppresses racemization better than the standard Trt group [1].[1] However, the risk remains high during the dissolution and activation steps.
Mechanism of Failure:
The imidazole ring (even protected) can act as an intramolecular base, abstracting the proton from the
Comparative Risk Table:
| Factor | Impact on Solubility | Impact on Racemization | Recommendation |
| Heat (>40°C) | High Improvement | Severe Risk | AVOID unless critical.[1] |
| Sonication | Moderate Improvement | Low Risk (if temp controlled) | Preferred physical method. |
| DMSO | High Improvement | Moderate Risk | Use only if diluted immediately.[1] |
| LiCl Additive | High Improvement | Negligible Risk | Best Chemical Method. |
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to dissolve Fmoc-D-His(Clt)-OH? A: Yes, but with caution.[1] DMSO is an excellent solvent, but it can accelerate racemization during the activation step if the solution stands for too long.
-
Safe Protocol: Dissolve the amino acid in a minimal amount of 100% DMSO, then immediately dilute with DMF/NMP to the final volume. Ensure the final DMSO concentration is <20% if possible.
Q2: My solution turned cloudy after adding the coupling reagent (DIC/Oxyma). Is this normal? A: No. This indicates the "Clt" protecting group might be unstable or the amino acid has precipitated due to a change in pH.
-
Troubleshoot: Ensure your DMF is amine-free.[1][2] Dimethylamine (a breakdown product of DMF) can prematurely remove the Fmoc group or cause precipitation.[3] Use fresh, high-quality DMF.
Q3: Why use the Clt derivative instead of the standard Trt (Trityl)? A: The 2-chlorotrityl (Clt) group is more electron-withdrawing than the standard Trityl (Trt) group.[1] This electronic effect reduces the basicity of the imidazole ring, thereby suppressing the proton abstraction at the alpha-carbon that leads to racemization [1]. It is the preferred choice for high-purity synthesis of D-amino acid peptides.[1]
Q4: I am seeing a "gel" at the bottom of the bottle. Can I just pipette the liquid on top? A: Absolutely not. The gel is the amino acid itself. Pipetting only the supernatant will result in a much lower concentration than calculated (e.g., 0.05 M instead of 0.2 M), leading to failed coupling (deletion sequences). You must fully solubilize the gel using Protocol B (LiCl).
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Retrieved from [Link]
-
CEM Corporation . (n.d.).[1] Handling Histidine in SPPS: Racemization and Solubility. Retrieved from [Link]
-
Biotage . (2024).[1][4] Solvent Recommendations for Difficult Sequences. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Epimerization of D-His Residues in SPPS
Current Status: Operational Ticket ID: SPPS-HIS-RAC-001 Subject: Prevention of D-Histidine Epimerization (Racemization) during Solid-Phase Peptide Synthesis
Executive Summary
Histidine is unique among amino acids due to the presence of the imidazole ring in its side chain.[1] In SPPS, this ring facilitates a specific, intramolecular mechanism of epimerization that renders His highly susceptible to losing stereochemical integrity—converting your expensive D-His starting material into an undefined mixture of D- and L-isomers.
This guide provides a mechanistic understanding of this failure mode and actionable protocols to prevent it. While the principles apply to both L- and D-His, the focus here is preserving the integrity of D-His residues, which are often critical for the bioactivity of metabolically stable peptide therapeutics (e.g., GnRH agonists).
Module 1: The Mechanism (Know Your Enemy)
Unlike Cys (which racemizes via direct enolization due to the electron-withdrawing sulfur) or other amino acids (which racemize via oxazolone formation), Histidine faces a "double threat."
-
The Threat: The
-nitrogen of the imidazole ring acts as an intramolecular base .[2] -
The Process: Upon activation of the carboxyl group (forming an O-acylisourea or active ester), the imidazole nitrogen is perfectly positioned to abstract the proton from the
-carbon ( ). -
The Result: This forms a planar enol intermediate. When this enol re-protonates, it does so without stereospecificity, resulting in a mix of D- and L-His.
Visualization: The Intramolecular Catalysis Pathway
Caption: The imidazole side chain (red) catalyzes the removal of the alpha-proton, destroying the chiral center.
Module 2: Critical Reagent Selection
To prevent the mechanism above, you must mechanically block or chemically deactivate the imidazole ring during the coupling step.
1. Protecting Groups: The First Line of Defense
The choice of side-chain protection is the single most important variable.
| Protecting Group | Stability Profile | Racemization Risk | Recommendation |
| Trt (Trityl) | Acid labile (TFA). | Moderate. The bulky trityl group hinders the imidazole but does not electronically deactivate it enough to prevent proton abstraction at high temperatures. | Standard. Safe for Room Temp (RT) or mild heating (<50°C). |
| Boc (t-Butyloxycarbonyl) | Acid labile (TFA). | Low. The carbamate on the imidazole strongly reduces electron density, killing its basicity. | Best for Heat. Use Fmoc-D-His(Boc)-OH for microwave synthesis >50°C. |
| Bum (Benzyloxymethyl) | HF/TFMSA required (usually). | Very Low. Excellent suppression, but difficult to remove. | Specialist. Only use if Trt/Boc fail and you can handle strong acid cleavage. |
2. Activators & Bases: The "Safe" Chemistry
Avoid "Pre-activation" (mixing reagents before adding to resin) for Histidine. The longer the activated ester sits in solution with a base, the more it racemizes.
-
AVOID: HATU/HBTU + DIEA (Diisopropylethylamine). The phosphonium/uronium salts require base to activate. The excess base (DIEA) drives the proton abstraction.
-
PREFERRED: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[3] This is a "neutral" activation. Oxyma is acidic enough to suppress base-catalyzed enolization but nucleophilic enough to drive coupling.
Module 3: Troubleshooting Scenarios (FAQs)
Q1: I see a "split peak" or "doublet" in my HPLC trace after coupling D-His. Is this epimerization?
-
Diagnosis: Likely, yes. D-His and L-His peptides are diastereomers (different physical properties) and often separate on C18 columns.
-
Verification: Co-inject your crude peptide with a synthesized standard of the L-His analog. If the impurity peak grows, it is the epimer.
-
Fix: Switch from HATU/DIEA to DIC/Oxyma. If already using DIC/Oxyma, lower the temperature to RT.
Q2: Can I use Microwave irradiation for D-His coupling?
-
Risk: High. Microwave energy accelerates the intramolecular abstraction faster than the coupling reaction.
-
Solution:
-
If using Fmoc-D-His(Trt)-OH: Limit temperature to 50°C max .
-
If using Fmoc-D-His(Boc)-OH: You can safely couple at 90°C . The Boc group on the side chain electronically deactivates the ring, allowing high-heat speed without the racemization penalty [1].
-
Q3: My sequence is D-His-Pro. Coupling is extremely slow. What do I do?
-
Issue: Proline is a secondary amine (sterically hindered). You need power, but His is fragile.
-
Strategy: Use Collidine (TMP) instead of DIEA if you must use HATU. Collidine is a "hindered base" that is large enough to activate the coupling reagent but too bulky to easily abstract the
-proton from His [2].
Module 4: Validated Experimental Protocols
Protocol A: The "Safe Standard" (Room Temperature)
Best for: Routine synthesis where <0.5% epimerization is required.
-
Resin Prep: Swell resin in DMF.[4]
-
Reagent Prep:
-
Dissolve Fmoc-D-His(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Do not add base (DIEA).
-
-
Activation: Add DIC (3 eq) to the amino acid/Oxyma mixture.
-
Coupling: Immediately add the mixture to the resin.
-
Crucial: Do not let this mixture sit ("pre-activate") for more than 1-2 minutes.
-
-
Time: Agitate at Room Temperature for 60–120 minutes.
-
Monitoring: Kaiser test may be misleading with His; chloranil test is better. If recoupling is needed, use fresh reagents.
Protocol B: The "High Efficiency" (Microwave)
Best for: Long peptides or aggregated sequences where heat is mandatory.
-
Reagent Selection: You must use Fmoc-D-His(Boc)-OH (Note: The side chain is Boc protected, the N-terminus is Fmoc).
-
Mixture:
-
AA: Fmoc-D-His(Boc)-OH (5 eq).
-
Activator: DIC (5 eq).[4]
-
Additive: Oxyma Pure (5 eq).
-
-
Microwave Settings:
-
Temperature: 90°C.
-
Time: 2 minutes.
-
Power: Dynamic (standard SPPS ramp).
-
-
Note: The side-chain Boc group is removed during the final TFA cleavage, just like a Trt group.
Protocol C: Epimerization Detection (Marfey's Method Simplified)
Use this to validate your protocol if HPLC is ambiguous.
-
Hydrolysis: Hydrolyze a small sample of peptide (6N HCl, 110°C, 24h).
-
Derivatization: React hydrolysate with FDAA (Marfey's Reagent). This converts D- and L-amino acids into diastereomers with significantly different hydrophobicity.
-
Analysis: Run on standard C18 HPLC.
-
L-His-FDAA elutes before D-His-FDAA (typically).
-
Integrate area under curves to calculate % D-His retention.
-
Decision Logic: Optimization Workflow
Follow this logic tree to select the correct protocol for your specific synthesis constraint.
Caption: Decision matrix for selecting coupling conditions based on sequence difficulty and reagent availability.
References
-
CEM Corporation. (2018). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[2][3] Application Note. Link
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Albericio, F., et al. (1998). Minimization of Histidine Racemization in Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 313-336. Link
Need further assistance? Contact our Application Support team with your specific sequence and equipment model for a tailored protocol optimization.
Sources
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-His(Clt)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-His(Clt)-OH. Our goal is to equip you with the scientific understanding and practical solutions necessary to overcome incomplete coupling and related side reactions, ensuring the successful synthesis of your target peptide.
Introduction to the Challenge
Histidine is a notoriously difficult amino acid to incorporate during SPPS due to its unique imidazole side chain. This side chain can act as an intramolecular base, catalyzing the racemization of the activated amino acid.[1][2] The choice of a suitable protecting group for the imidazole nitrogen is therefore critical to suppress this side reaction.[1][3] While the trityl (Trt) group is widely used, it can be prone to causing significant racemization, especially under demanding coupling conditions. The 2-chlorotrityl (Clt) group offers an alternative with different lability and steric properties. However, the bulky nature of the Fmoc-D-His(Clt)-OH building block can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. This guide will walk you through diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of incomplete coupling of Fmoc-D-His(Clt)-OH?
A positive Kaiser test (a dark blue color on the resin beads) after the coupling step is the most direct indicator of unreacted primary amines, signifying an incomplete reaction.[4] Other signs can include a lack of resin swelling, which may suggest peptide aggregation, and ultimately, the presence of deletion sequences (target peptide minus the histidine residue) in your final LC-MS analysis.
Q2: Why is Fmoc-D-His(Clt)-OH particularly difficult to couple?
The primary reason is steric hindrance. The bulky 2-chlorotrityl group on the imidazole side chain, combined with the Fmoc protecting group on the alpha-amine, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is especially problematic in sterically demanding or aggregated peptide sequences.
Q3: Can I use the same coupling conditions for Fmoc-D-His(Clt)-OH as for other amino acids?
While standard coupling protocols can sometimes be sufficient, it is often necessary to employ more robust conditions for hindered amino acids like Fmoc-D-His(Clt)-OH. This may involve using more potent coupling reagents, extending reaction times, or performing a double coupling.
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling has been performed.[5] This is a highly recommended strategy to drive the reaction to completion when a single coupling is insufficient, as indicated by a positive Kaiser test.
Q5: How does the Clt group compare to the Trt group for histidine protection?
The Clt group is more acid-labile than the Trt group. This can be advantageous for the synthesis of fully protected peptide fragments, as the Clt group can be cleaved under milder acidic conditions that leave other acid-labile side-chain protecting groups intact.[6][7] However, both are bulky and can contribute to steric hindrance during coupling.
In-Depth Troubleshooting Guide
Identifying and Confirming Incomplete Coupling
Q: My Kaiser test is positive after coupling Fmoc-D-His(Clt)-OH. What should I do first?
A positive Kaiser test confirms the presence of free amines. The first step is to not proceed with the synthesis. Instead, you should repeat the coupling step (double couple) with fresh reagents. If the Kaiser test is still positive after a second coupling, you may need to consider capping the unreacted amines to prevent the formation of deletion sequences.
Optimizing Coupling Conditions
Q: Which coupling reagents are most effective for Fmoc-D-His(Clt)-OH?
For sterically hindered amino acids, more potent coupling reagents are generally required. While carbodiimide-based reagents like DIC/Oxyma can be effective and minimize racemization, uronium/aminium salt-based reagents often provide higher coupling efficiency.
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Key Advantages & Considerations |
| HATU/DIPEA | Uronium Salt | 1:0.95:2 | Highly efficient, rapid coupling kinetics. Use a slight excess of amino acid to the coupling reagent. |
| HBTU/DIPEA | Uronium Salt | 1:0.95:2 | Similar to HATU, very effective for hindered couplings. |
| DIC/Oxyma Pure | Carbodiimide | 1:1:1 | Reduces risk of racemization due to the acidic nature of the additive. May require longer coupling times. |
| DEPBT | Phosphonium Salt | 1:1:2 | Known for its remarkable resistance to racemization, making it an excellent choice for histidine residues.[8] |
Q: How long should I allow the coupling reaction to proceed?
For a hindered amino acid like Fmoc-D-His(Clt)-OH, a standard 1-2 hour coupling time may be insufficient. It is advisable to extend the coupling time to 2-4 hours, or even overnight for particularly difficult sequences.[9] It is crucial to monitor the reaction progress with a Kaiser test.
Q: Can increasing the temperature help with coupling efficiency?
Increasing the reaction temperature (e.g., to 40-50°C) can enhance coupling kinetics and help overcome steric hindrance. However, be aware that elevated temperatures can also increase the risk of racemization, particularly with histidine derivatives.[1] This approach should be used cautiously and may require optimization.
Addressing Side Reactions
Q: I'm concerned about racemization of the D-histidine. What are the best practices to minimize this?
Racemization of histidine occurs through the catalytic action of the imidazole side chain's π-nitrogen.[1] To minimize this:
-
Avoid prolonged pre-activation times: The longer the amino acid is in its activated state before coupling, the greater the opportunity for racemization.[1][10]
-
Choose your coupling reagent wisely: Carbodiimide-based methods with acidic additives like Oxyma Pure are generally less prone to causing racemization than some uronium-based reagents with a strong base.[8]
-
Use a hindered base: If using a uronium/aminium reagent, consider using a more hindered base like 2,4,6-collidine instead of DIPEA, which has been shown to reduce racemization in some cases.[11]
Q: My peptide seems to be aggregating on the resin. How can this affect the coupling of Fmoc-D-His(Clt)-OH, and what can I do about it?
Peptide aggregation, where the growing peptide chains fold and interact with each other, can severely restrict access to the N-terminal amine, leading to incomplete coupling.[3]
-
Signs of Aggregation: Poor resin swelling, a "clumpy" appearance of the resin, and consistently poor coupling and deprotection efficiencies.
-
Solutions:
-
Solvent Disruption: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.
-
Chaotropic Salts: Incorporate a wash step with a solution containing a chaotropic salt (e.g., 1M NaCl) before the coupling step to disrupt secondary structures.
-
Microwave Synthesis: Microwave-assisted SPPS can provide the energy to break up aggregates and improve coupling efficiency.
-
Experimental Protocols
Protocol 1: Double Coupling for Hindered Residues
-
After the initial coupling of Fmoc-D-His(Clt)-OH, wash the resin thoroughly with DMF (3x).
-
Perform a Kaiser test. If the result is positive (blue beads), proceed to the next step.
-
Prepare a fresh solution of Fmoc-D-His(Clt)-OH and your chosen coupling reagents at the same concentration as the initial coupling.
-
Add the fresh coupling solution to the resin and allow it to react for an additional 1-2 hours.
-
Wash the resin thoroughly with DMF (5x).
-
Perform a final Kaiser test to confirm the completion of the coupling.
Protocol 2: Test Cleavage and Analysis for Incomplete Coupling
This protocol allows for a quantitative assessment of the coupling efficiency by analyzing a small sample of the resin-bound peptide.
-
After the coupling step , wash the resin with DMF and then DCM, and dry a small sample (approx. 5-10 mg) under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the dried resin sample and allow it to react for 2-3 hours at room temperature.[9]
-
Filter the cleavage solution away from the resin beads and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.
-
Look for the presence of the desired peptide and any deletion sequences (target peptide - His). The relative peak areas will give an indication of the coupling efficiency.
Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete coupling of Fmoc-D-His(Clt)-OH.
References
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(3), 996-1000.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Coin, I., Katritzky, A. R., & Freidinger, R. M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- Barlos, K., & Gatos, D. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
- Hlebowicz, E., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
CBL Patras. (2010, February 26). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
Fmoc-D-His(Clt)-OH stability in weak acid conditions
Stability & Application Guide for Weak Acid Environments
Product Focus: Fmoc-D-His(Clt)-OH (N-alpha-Fmoc-N-im-2-chlorotrityl-D-histidine) CAS: 1272755-56-2 (D-isomer) | Related: 224032-19-3 (L-isomer) Primary Application: Synthesis of protected peptide fragments; prevention of racemization.
Executive Summary: The "Clt" Advantage
In solid-phase peptide synthesis (SPPS), the standard Histidine protecting group is Trityl (Trt).[1] However, Fmoc-D-His(Clt)-OH utilizes the 2-chlorotrityl (Clt) group on the imidazole side chain.
Why use Clt over Trt?
-
Enhanced Acid Stability: The Clt group is significantly more stable than Trt in weak acid conditions (e.g., 1% TFA in DCM). This is critical for fragment condensation strategies , where you must cleave the peptide from the resin without deprotecting the side chains.
-
Racemization Suppression: The electron-withdrawing nature of the chlorine substituent alters the electronic properties of the imidazole ring, reducing the rate of racemization during slow coupling steps by approximately 33% compared to His(Trt).
Stability Matrix: Clt vs. Trt
The following table illustrates the behavior of the 2-chlorotrityl protection compared to standard trityl under various acidic regimes.
| Condition | Acid Strength | Fmoc-His(Trt)-OH Status | Fmoc-His(Clt)-OH Status | Application Context |
| 1% TFA / DCM | Weak | Risk: Partial Deprotection | Stable | Cleavage from 2-Clt Resin (Fragment Synthesis) |
| AcOH / TFE / DCM | Very Weak | Stable | Stable | Ultra-mild cleavage |
| HOBt / Oxyma | Weak (Additive) | Stable | Stable | Coupling Activation |
| 95% TFA / Water | Strong | Removed (Fast) | Removed (Standard) | Final Global Deprotection |
Technical Insight: The introduction of the Chlorine atom at the 2-position of the trityl ring destabilizes the formation of the trityl carbocation intermediate required for deprotection. This makes the Clt group "hold on" tighter in dilute acids, preventing the accidental loss of protection that plagues His(Trt) during resin cleavage.
Decision Logic & Workflow
Use the following logic map to determine when to integrate Fmoc-D-His(Clt)-OH into your workflow.
Caption: Decision workflow for selecting His(Clt) to ensure side-chain integrity during mild acid cleavage.
Troubleshooting Protocols
Scenario A: Premature Side-Chain Loss During Resin Cleavage
Problem: You are synthesizing a protected peptide fragment on 2-Chlorotrityl Chloride Resin. After cleaving with 1% TFA, Mass Spec shows a mass corresponding to [M - Clt], indicating the Histidine side chain was deprotected.
Root Cause: Standard His(Trt) is too labile for 1% TFA treatments, especially if the cleavage time exceeds 15-20 minutes.
Corrective Protocol (Using His-Clt):
-
Preparation: Ensure the peptide was synthesized using Fmoc-D-His(Clt)-OH .
-
Cleavage Cocktail: Prepare 1% TFA in Dichloromethane (DCM). Do not add scavengers like TIS yet, as they are not needed for this step and can complicate workup.
-
Execution:
-
Workup: Concentrate the filtrate (now neutralized) and precipitate in cold water or ether.
-
Validation: Check ESI-MS. The mass should correspond to the Full Protected Peptide (including the Clt mass on His).
Scenario B: Racemization During Coupling
Problem: High levels of D-His (or L-His if starting with D) observed in the final product.
Root Cause:
Histidine is prone to racemization via the abstraction of the
Optimization Protocol:
-
Switch Derivative: Replace Fmoc-His(Trt)-OH with Fmoc-His(Clt)-OH .
-
Coupling Conditions:
-
Activator: Use DIC/Oxyma Pure (superior to HBTU/DIEA for Cys/His conservation).
-
Base: Minimize base usage. If using onium salts (HATU/HBTU), use Collidine (TMP) instead of DIPEA. Collidine is a weaker base and reduces proton abstraction risk.
-
Temperature: Keep coupling at Room Temperature or lower (0-4°C). Never microwave His couplings without specific optimization.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Fmoc-D-His(Clt)-OH for standard synthesis (95% TFA cleavage)? A: Yes. The Clt group is fully removed by 95% TFA/TIS/Water cocktails. It behaves identically to Trt in final cleavage. The only downside is the slightly higher cost compared to the Trt derivative.
Q2: Does the Clt group affect solubility? A: Fmoc-D-His(Clt)-OH generally shows excellent solubility in DMF and NMP, comparable to Fmoc-His(Trt)-OH. No special solvent mixtures are required.
Q3: How should I store this compound? A: Store at +2°C to +8°C, desiccated. Like all trityl-based compounds, it is sensitive to moisture and acidic vapors. If the bottle is left open in a lab with high HCl/TFA fumes, the surface may degrade (turn yellow/orange).
Q4: Is Clt the same as the "2-Cl-Z" group? A: No. 2-Cl-Z (2-chlorobenzyloxycarbonyl) is a different protecting group used in Boc chemistry for Lysine.[5] Clt (2-chlorotrityl) is for Fmoc chemistry on Histidine. Do not confuse them.
References
-
Merck (Novabiochem).Fmoc-His(Clt)-OH Product Guide. "A useful derivative for the convergent synthesis of peptides due to the enhanced stability of Clt group compared to Trt group to mildly acidic reagents."
- Barlos, K., et al. (1991).2-Chlorotrityl chloride resin. Int. J. Pept. Protein Res., 37, 513.
-
BenchChem.A Comparative Guide to the Use of Fmoc-His(Trt)-OH in Complex Peptide Synthesis.
-
Aapptec.Racemization and Side Reactions in Peptide Synthesis.
Sources
Avoiding side reactions with Fmoc-D-His(Clt)-OH during deprotection
The following Technical Support Guide is designed for researchers utilizing Fmoc-D-His(Clt)-OH in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific chemical vulnerabilities of this derivative, particularly focusing on the high risk of racemization during Fmoc removal.[1][2][3][4][5]
Topic: Preventing Side Reactions During Fmoc Deprotection
Executive Summary & Chemical Context
The Reagent: Fmoc-D-His(Clt)-OH features a 2-chlorotrityl (Clt) protecting group on the imidazole side chain.
The Problem: While the Clt group offers superior steric protection and acid stability compared to the standard Trityl (Trt) group, it resides on the
This guide provides the protocols necessary to suppress this mechanism and ensure enantiomeric purity.
Critical Mechanism: Why Racemization Occurs
To prevent the side reaction, you must understand the mechanism. The Clt group is base-stable, so it does not fall off during deprotection. However, it fails to electronically deactivate the imidazole ring sufficiently.
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates how the standard deprotection reagent (Piperidine) triggers the loss of chirality.
Figure 1: Mechanism of Histidine Racemization. The exposed
Optimized Protocols
Do NOT use standard 20% Piperidine/DMF if the Histidine is at the C-terminus or if you are observing high racemization rates. Use the following buffered cocktails.
Protocol A: The "Buffered" Deprotection (Recommended)
Best for: Routine synthesis containing His(Clt) to minimize D
| Reagent | Concentration | Role |
| Piperidine | 20% (v/v) | Removes Fmoc group.[3][4][6] |
| HOBt (Anhydrous) | 0.1 M | Acts as an acidic buffer to suppress high pH, preventing |
| DMF | Balance | Solvent (High swelling). |
Step-by-Step:
-
Dissolve HOBt (Hydroxybenzotriazole) in DMF before adding Piperidine.
-
Note: If HOBt is wetted (commercial safety standard), adjust weight to ensure 0.1 M active concentration.
-
-
Add Piperidine slowly to the HOBt/DMF solution.
-
Deprotection Cycle:
-
Step 1: 3 minutes (Flow wash).
-
Step 2: 10 minutes (Incubation).
-
-
Wash: DMF (5x), DCM (3x), DMF (3x).
Protocol B: The "Mild Base" Alternative
Best for: Extremely sensitive sequences (e.g., C-terminal His) or if HOBt is unavailable.
| Reagent | Concentration | Role |
| Piperazine | 5% (w/v) | Weaker base (pKa ~9.8 vs Piperidine ~11.1). Slower reaction but safer. |
| DBU | 1% (v/v) | Optional: Adds catalytic strength if deprotection is incomplete (Riskier). |
| DMF | Balance | Solvent.[3][7][8][9][10] |
Step-by-Step:
-
Dissolve Piperazine in DMF (requires sonication or stirring).
-
Deprotection Cycle: Increase time to 2 x 15 minutes due to weaker basicity.
-
Monitor UV absorbance of the waste stream to ensure complete Fmoc removal.
Troubleshooting Guide (FAQ)
Q1: I see a "split peak" on my HPLC. Is this racemization?
Diagnosis: Likely, yes.
-
The Science: D-His and L-His peptides are diastereomers. They have different physical properties and will separate on C18 columns.
-
The Test: Co-inject your crude product with a synthesized standard of the L-His analog (Fmoc-L-His-...). If the impurity peak co-elutes with the L-standard, you have racemization.
-
The Fix: Switch immediately to Protocol A (Piperidine + HOBt).
Q2: Why use His(Clt) if it still racemizes? Why not His(Trt)?
Insight:
-
Acid Stability: The 2-Chlorotrityl (Clt) group is more stable to acid than the standard Trityl (Trt) group.
-
Benefit: This prevents premature loss of the side-chain protection during the coupling of subsequent amino acids (especially if using acidic additives like HOBt/DIC).
-
Trade-off: It does not offer better protection against base-catalyzed racemization than Trt. For that, you would need Fmoc-His(Bum)-OH (protects N
), but that is expensive and harder to source.
Q3: Can I use Oxyma Pure instead of HOBt in the deprotection mix?
Answer: Yes.
-
Protocol: Use 0.1 M Oxyma Pure in 20% Piperidine/DMF.
-
Advantage: Oxyma is non-explosive (unlike dry HOBt) and often more effective at suppressing racemization in microwave synthesis.
Comparative Data: Deprotection Cocktails
The following table summarizes the racemization risk associated with different deprotection cocktails when applied to C-terminal Histidine residues.
| Deprotection Cocktail | Base Strength (pKa) | Racemization Risk | Recommended Use |
| 20% Piperidine / DMF | High (11.1) | High (5-20%) | General AA (Avoid for His) |
| 20% Piperidine + 0.1M HOBt | Buffered | Low (< 2%) | Standard for His(Clt) |
| 5% Piperazine / DMF | Moderate (9.8) | Very Low (< 1%) | C-terminal His anchors |
| 50% Morpholine / DMF | Low (8.3) | Negligible | Extremely sensitive sites (Slow) |
Workflow Visualization
This decision tree guides you through the process of handling Fmoc-D-His(Clt)-OH during the critical deprotection phase.
Figure 2: Decision Tree for Fmoc Deprotection in His-containing Peptides. Standard piperidine protocols should be avoided to maintain the enantiomeric integrity of D-His(Clt).
References
-
Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Trt vs Clt stability).
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.[11] Journal of Peptide Science.[11] (Establishes the HOBt/Piperidine protocol).
-
Mergler, M., et al. (2001). The Aspartimide Problem in Fmoc-based SPPS. Part I. Journal of Peptide Science.[11] (Discusses buffered deprotection applicable to His racemization).
-
Luxenhofer, R. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.[12] (Validates the use of HOBt/Piperidine for side-reaction suppression).
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc SPPS Linkers [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Optimizing coupling time for steric hindered D-His derivatives
To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide – Optimizing Coupling Kinetics for Sterically Hindered D-His Derivatives
Executive Summary
Coupling sterically hindered D-Histidine derivatives presents a unique "kinetic paradox" in peptide synthesis. You are fighting two opposing forces:
-
Steric Hindrance: Requires longer reaction times or stronger activation to drive the reaction to completion.
-
Racemization Susceptibility: Histidine is prone to rapid enantiomerization (L
D) via imidazole-catalyzed proton abstraction.[1] This side reaction is time-dependent; longer activation windows increase the percentage of the undesired L-isomer (in D-His synthesis) or D-isomer (in L-His synthesis).
This guide provides a self-validating workflow to determine the precise "Goldilocks" coupling window—long enough to achieve high yield, but short enough to maintain chiral integrity.
Part 1: The Mechanistic Challenge
To troubleshoot effectively, you must understand the enemy. Unlike other amino acids, Histidine racemization is often autocatalytic .
-
The Mechanism: The
-nitrogen of the imidazole ring acts as an intramolecular base.[1] It abstracts the proton from the -carbon of the activated ester, forming a planar enolate intermediate.[1][2] -
The Steric Factor: When you introduce steric bulk (e.g., bulky protecting groups like Trt/Boc on the side chain, or coupling to a hindered N-terminal like N-methyl amino acids), the rate of the desired amide bond formation (
) slows down significantly. -
The Result: The activated ester sits unreacted for longer, giving the intramolecular base more time to catalyze racemization (
).
Goal: Maximize the ratio of
Part 2: Troubleshooting & FAQs
Q1: My coupling yield is low (<80%) after 1 hour. Should I extend the time to overnight?
Strictly No. Extending D-His coupling to 12+ hours is a recipe for massive racemization.
-
Diagnosis: If coupling isn't complete in 60-90 minutes with powerful reagents, the activated species is likely decomposing or rearranging into an unreactive N-acylurea.
-
Solution: Instead of increasing time, increase the reactivity while lowering basicity .
-
Switch Reagents: Move from DIC/HOBt to HATU or COMU . These generate highly reactive esters that couple faster than the racemization rate.
-
Switch Bases: Replace DIPEA (strong base, pKa ~10.5) with 2,4,6-Collidine or TMP (2,4,6-trimethylpyridine). These weak bases (pKa ~7.4) are sufficient to deprotonate the carboxylic acid for activation but too weak to effectively abstract the
-proton, significantly suppressing racemization.
-
Q2: I see a "doublet" peak in HPLC. Is this my D-His racemizing to L-His?
Likely, yes.
-
Verification: Co-inject your crude sample with a standard of the L-His version of your peptide. If the impurity peak grows, it is the diastereomer.
-
Immediate Fix:
Q3: Can I use microwave heating to speed up the hindered coupling?
Proceed with extreme caution.
-
Risk: While heat accelerates coupling (
), it accelerates racemization ( ) exponentially. -
Guideline: If you must use heat for a hindered D-His (e.g., D-His coupling to Proline), limit the temperature to 50°C and the time to 5-10 minutes max . Do not exceed 75°C under any circumstances for Histidine.
Part 3: Optimization Protocol (The "Time-Course" Assay)
Do not guess the time. Measure it. Use this protocol to define the optimal window for your specific sequence.
Objective: Determine the time point where Yield plateaus before Racemization spikes.
Materials:
-
Resin-bound peptide (approx 50 mg per aliquot).
-
Fmoc-D-His(Trt)-OH (or specific derivative).
-
Coupling Cocktail: HATU (0.95 eq), Collidine (2 eq) in DMF.
Step-by-Step Workflow:
-
Preparation: Swell resin and remove N-terminal protection.[1][2][5][6] Partition resin into 4 separate reaction vessels.
-
Coupling: Add the Coupling Cocktail to all vessels simultaneously.
-
Quenching (The Variable):
-
Vessel A: Filter and wash immediately at 15 min .
-
Vessel B: Filter and wash at 30 min .
-
Vessel C: Filter and wash at 60 min .
-
Vessel D: Filter and wash at 120 min .
-
-
Cleavage: Cleave all samples from resin.
-
Analysis: Run HPLC (for conversion yield) and Chiral HPLC (or use Marfey’s reagent if chiral column unavailable) for enantiomeric purity.
Data Interpretation Table:
| Time Point | Conversion (%) | D-Isomer Purity (%) | Decision |
| 15 min | 60% | 99.9% | Too short. Incomplete coupling. |
| 30 min | 92% | 99.5% | Optimal Window. |
| 60 min | 95% | 96.0% | Diminishing returns. Racemization starting. |
| 120 min | 96% | 85.0% | Critical Failure. Racemization unacceptable. |
Part 4: Visualizing the Logic
Diagram 1: The Racemization Trap
This diagram illustrates why "just waiting longer" fails. The imidazole ring actively sabotages the chiral center over time.
Caption: Mechanism showing how steric hindrance slows the desired path (Green), allowing the side reaction (Red) to dominate over time.
Diagram 2: Optimization Decision Tree
Follow this logic to select the correct reagents based on your specific hindrance level.
Caption: Decision matrix for selecting reagents and troubleshooting based on hindrance levels.
References
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Merck (Novabiochem). (2025). Coupling Reagents and Racemization Suppression.
-
BenchChem. (2025).[1][2][5] Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
-
Steinauer, R., et al. (1989). Racemization of Histidine in Peptide Synthesis. International Journal of Peptide and Protein Research.
Sources
Validation & Comparative
A Comparative Guide to HPLC Analysis Methods for Fmoc-D-His(Clt)-OH Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of amino acid derivatives is a cornerstone of synthetic peptide quality, directly impacting the final product's efficacy and safety. For Fmoc-D-His(Clt)-OH, a crucial building block in solid-phase peptide synthesis (SPPS), ensuring high enantiomeric purity is paramount. The presence of the L-enantiomer can lead to the formation of diastereomeric peptide impurities that are often difficult to remove and can alter the biological activity of the synthetic peptide.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of Fmoc-D-His(Clt)-OH enantiomeric purity, offering data-driven insights to inform method selection and development.
Chiral HPLC stands as the most robust and widely adopted technique for analyzing the enantiomeric purity of Fmoc-protected amino acids.[1] Its accuracy and the broad availability of chiral stationary phases (CSPs) make it an indispensable tool.[1] The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1]
The Critical Role of the Chiral Stationary Phase
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated significant utility for the chiral resolution of Fmoc-amino acids.[1][2]
Polysaccharide-Based CSPs: These columns, particularly those derived from cellulose and amylose, are highly effective for resolving a wide range of Fmoc-amino acids under reversed-phase conditions.[1][3] Brands like Lux Cellulose and CHIRALPAK are prominent in this category. For instance, Lux Cellulose-2 has shown success in resolving 18 of the 19 common Fmoc-protected amino acids.[3] Mobile phase composition, especially the use of acidic additives like trifluoroacetic acid (TFA) with an organic modifier like acetonitrile, plays a crucial role in achieving successful chiral separation on these phases.[3]
Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R) are also powerful tools for separating N-blocked amino acids.[2] These columns offer multimodal capabilities, functioning effectively in both reversed-phase and polar organic modes.[2] For Fmoc-amino acids, CHIROBIOTIC T and CHIROBIOTIC R have demonstrated excellent performance, often achieving baseline resolution.[2]
Zwitterionic and Anion-Exchanger CSPs: Quinine-based zwitterionic and anion-exchanger type CSPs have also been successfully employed for the enantiomeric separation of Nα-Fmoc proteinogenic amino acids.[4] For instance, the enantiomers of Fmoc-His(Trt)-OH have been separated on CHIRALPAK QN-AX and CHIRALPAK ZWIX(-).[5][6]
Comparative Performance of Chiral HPLC Methods
While specific data for Fmoc-D-His(Clt)-OH is not as abundant in readily available literature as for its trityl-protected counterpart, Fmoc-D-His(Trt)-OH, the similar structural properties allow for informed method development. The bulky and aromatic nature of the side-chain protecting groups in both derivatives suggests that similar chiral recognition mechanisms will be at play.[4] The following table summarizes the performance of different CSPs for the closely related Fmoc-His(Trt)-OH, providing a strong starting point for method optimization for Fmoc-D-His(Clt)-OH.
| Chiral Stationary Phase (CSP) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Elution Order |
| CHIROBIOTIC T | Methanol/Water/Ammonium Acetate | 1.55 | 4.9 | Not Specified |
| CHIRALPAK QN-AX | MeOH/MeCN (75/25 v/v) with 30 mM DEA and 60 mM FA | 1.99 | 10.49 | D < L |
| CHIRALPAK ZWIX(-) | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | 1.47 | 1.50 | L < D |
Data for Fmoc-His(Trt)-OH, which is structurally similar to Fmoc-His(Clt)-OH.
Experimental Workflow and Protocols
A systematic approach is crucial for developing a robust and reproducible chiral HPLC method. The following diagram and protocol outline the key steps.
Caption: General workflow for a chiral HPLC method to determine enantiomeric purity.
This protocol provides a robust starting point for the analysis of Fmoc-D-His(Clt)-OH, based on successful methods for similar compounds.
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or CHIRALPAK QN-AX (dimensions as per manufacturer's recommendation).
-
Mobile Phase (CHIROBIOTIC T): Methanol/Water (e.g., 70:30 v/v) with a volatile buffer such as 10 mM ammonium acetate.
-
Mobile Phase (CHIRALPAK QN-AX): Methanol/Acetonitrile (75/25 v/v) containing 30 mM Diethylamine (DEA) and 60 mM Formic Acid (FA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized).
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Preparation: Prepare a solution of racemic Fmoc-DL-His(Clt)-OH in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare a solution of the Fmoc-D-His(Clt)-OH sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
3. Method Execution:
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to verify the resolution of the method.
-
Sample Injection: Inject the Fmoc-D-His(Clt)-OH sample.
-
Data Analysis: Integrate the peak areas of the D- and L-enantiomers. Calculate the enantiomeric purity using the following formula:
Enantiomeric Purity (%) = [Area(D) / (Area(D) + Area(L))] x 100
Causality Behind Experimental Choices
-
Mobile Phase Additives: Acidic and basic additives in the mobile phase are crucial for achieving good peak shape and enantioselectivity, particularly for ionizable compounds like Fmoc-amino acids.[3][4] They interact with both the analyte and the chiral stationary phase, influencing the chiral recognition process.[2]
-
Organic Modifier: The choice and ratio of organic solvents (e.g., acetonitrile, methanol) in the mobile phase affect the retention and resolution of the enantiomers. A systematic screening of different solvent compositions is often necessary for method optimization.
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. Lowering the temperature can sometimes improve resolution, as seen in the HPLC analysis of histidine enantiomers.[7]
Method Validation and Trustworthiness
A self-validating system is essential for ensuring the trustworthiness of the analytical results. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by resolving the D- and L-enantiomers from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the L-enantiomer that can be reliably detected and quantified. For enantiomeric purity, it is often required to detect the minor enantiomer down to 0.1% or even 0.05%.[1]
Conclusion
The determination of the enantiomeric purity of Fmoc-D-His(Clt)-OH is a critical quality control step in peptide synthesis. Chiral HPLC, particularly with polysaccharide-based and macrocyclic glycopeptide-based stationary phases, offers reliable and accurate methods for this analysis. While specific application notes for Fmoc-D-His(Clt)-OH are not as prevalent as for other protected amino acids, the principles and methods successfully applied to the structurally similar Fmoc-His(Trt)-OH provide a solid foundation for method development. By systematically optimizing the chiral stationary phase, mobile phase composition, and other chromatographic parameters, researchers can establish a robust and trustworthy method to ensure the stereochemical integrity of their synthetic peptides.
References
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- HPLC Analysis of Histidine Enantiomers on Astec® CHIROBIOTIC® T (15 °C). Sigma-Aldrich.
- A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem.
- Chiral Technologies Amino Acid D
- Chiral Technologies Amino Acid D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
A Comparative Guide to the Acid Stability of Clt and Trt Protecting Groups on Histidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity target peptides. For the unique challenges presented by the histidine (His) residue—namely its propensity for racemization and the nucleophilicity of its imidazole side chain—the choice of an appropriate side-chain protecting group is critical. Among the most common choices in Fmoc-based strategies are the trityl (Trt) and 2-chlorotrityl (Clt) groups. This guide provides an in-depth comparison of the acid stability of these two protecting groups on the histidine imidazole nitrogen, supported by mechanistic insights and experimental protocols, to inform rational decision-making in peptide synthesis workflows.
The Mechanism of Acid-Catalyzed Deprotection
The acid-lability of both Trt and Clt protecting groups stems from the remarkable stability of the resulting triphenylmethyl carbocation (trityl cation). The deprotection is initiated by protonation of a nitrogen atom on the imidazole ring, followed by cleavage of the C-N bond to release the free imidazole and the trityl cation. The stability of this cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.
The introduction of an electron-withdrawing chlorine atom at the 2-position of one of the phenyl rings in the Clt group further influences the stability of the carbocation. This substitution makes the Clt group significantly more susceptible to acid-catalyzed cleavage compared to the unsubstituted Trt group. Consequently, the Clt group can be removed under much milder acidic conditions.
Caption: General mechanism of acid-catalyzed deprotection for Trt and Clt groups on histidine.
Comparative Acid Stability: A Quantitative Perspective
The primary distinction between the Clt and Trt protecting groups lies in their differential acid stability. The Clt group is significantly more acid-labile than the Trt group. This property is particularly advantageous when synthesizing protected peptide fragments, where cleavage from an acid-sensitive resin is desired without premature deprotection of the side chains.
| Protecting Group | Typical Cleavage Conditions | Relative Acid Lability |
| Trityl (Trt) | 90-95% Trifluoroacetic acid (TFA) in the presence of scavengers.[1] | Less Labile |
| 2-Chlorotrityl (Clt) | 1% TFA in Dichloromethane (DCM); Acetic acid/Trifluoroethanol/DCM mixtures.[2][3] | More Labile |
It has been noted that for the preparation of protected peptides, the use of Fmoc-His(Clt)-OH is particularly recommended. This is to avoid the partial side-chain deprotection of histidine that can occur when His(Trt) is used under the mild acidic conditions required for cleavage from highly acid-sensitive resins like 2-chlorotrityl resin.[2][3]
The Challenge of Racemization
A significant concern during the coupling of histidine in peptide synthesis is the risk of racemization. The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid and leading to epimerization.[4] While both Trt and Clt groups are attached to the τ-nitrogen, leaving the π-nitrogen free, the choice of protecting group and coupling conditions can influence the extent of racemization. Studies have shown that the coupling of Fmoc-His(Trt)-OH can lead to significant racemization, particularly with prolonged pre-activation times.[5][6] While direct comparative studies on racemization for Clt-protected histidine are less common, the general principles of minimizing pre-activation time and using appropriate coupling reagents apply.
Caption: The mechanism of histidine racemization during peptide coupling.
Experimental Protocols
Protocol 1: Global Deprotection of His(Trt) during Final Cleavage
This protocol describes the standard procedure for the removal of the Trt group from the histidine side chain, along with other acid-labile protecting groups and cleavage from the resin in Fmoc-SPPS.[1]
Materials:
-
Peptide-resin with Trt-protected histidine
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)) or a simpler mixture like 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[7]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the dried peptide-resin with DCM.
-
Prepare the appropriate cleavage cocktail.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation or filtration.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Selective Cleavage from a 2-Chlorotrityl Resin with a His(Clt) Side Chain
This protocol is designed to cleave a peptide from a 2-chlorotrityl resin while leaving the Clt and other acid-labile side-chain protecting groups largely intact.
Materials:
-
Peptide-resin (on 2-chlorotrityl resin) with Clt-protected histidine
-
Cleavage solution: 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:2:7 v/v/v).[2][3]
-
DCM
-
A solution of 10% pyridine in methanol (for neutralization).
Procedure:
-
Swell the dry peptide-resin with DCM in a suitable reaction vessel.
-
Drain the DCM and add the cleavage solution to the resin.
-
Agitate the suspension for a short period (e.g., 2 minutes for 1% TFA in DCM, repeated multiple times, or for 30-60 minutes for the AcOH/TFE/DCM mixture).
-
Filter the solution into a flask containing the pyridine/methanol solution to neutralize the acid.
-
Repeat the cleavage step as necessary, monitoring the progress by TLC or HPLC.
-
Wash the resin with DCM and combine all filtrates.
-
Evaporate the solvent to obtain the protected peptide fragment.
Conclusion
The choice between Clt and Trt as a protecting group for the histidine side chain is dictated by the overall synthetic strategy.
-
Trt is a robust protecting group suitable for syntheses where the final product is a fully deprotected peptide. Its removal requires strong acidic conditions, which are typically employed in the final global deprotection step. However, researchers must be vigilant about the potential for racemization during coupling and optimize conditions accordingly.
-
Clt offers the significant advantage of high acid lability, making it the superior choice for the synthesis of protected peptide fragments that are intended for use in fragment condensation strategies. Its mild removal conditions allow for selective cleavage from highly acid-sensitive resins without disturbing other acid-labile protecting groups. This attribute is crucial for maintaining the integrity of the protected peptide backbone and side chains for subsequent coupling reactions.
By understanding the distinct acid stability profiles and associated synthetic considerations of both Clt and Trt protecting groups, researchers can make more informed decisions to optimize their peptide synthesis protocols, leading to higher yields and purities of their target molecules.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-74). Humana Press.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]
-
solid phase peptide. (n.d.). Moodle@Units. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PMC. Retrieved from [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ACS Figshare. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Synthesis and Application of Fmoc-His(3-Bum)-OH. (n.d.). Retrieved from [Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. (n.d.). PMC. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Composition and method for the release of protected peptides from a resin. (n.d.). Google Patents.
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]
-
Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference... (n.d.). ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry of D-His(Clt)-Containing Peptides
Abstract
The incorporation of D-amino acids into peptide therapeutics is a critical strategy for enhancing proteolytic stability and modulating biological activity.[1] Histidine, with its unique imidazole side chain, presents specific challenges during solid-phase peptide synthesis (SPPS), necessitating robust side-chain protection. The 2-chlorotrityl (Clt) group is a popular choice for this purpose, particularly due to its high acid lability, which allows for mild cleavage conditions that preserve other sensitive protecting groups. This guide provides an in-depth comparison of the D-His(Clt) modification with other common histidine protecting groups and offers a detailed, field-proven workflow for the successful mass spectrometric characterization of these complex peptides.
The Challenge: Histidine Protection in Peptide Synthesis & MS Analysis
Histidine's imidazole side chain is nucleophilic and can lead to undesirable side reactions during peptide synthesis, such as racemization and modification during coupling steps. Protecting this side chain is therefore essential. However, the choice of protecting group significantly impacts not only the synthesis but also the downstream characterization by mass spectrometry (MS).
A bulky protecting group like 2-chlorotrityl (Clt) offers excellent protection during synthesis and helps prevent side reactions like diketopiperazine formation, especially when used with 2-chlorotrityl chloride resin.[2][3] The primary challenge in the context of mass spectrometry arises from the lability of the Clt group. Depending on the ionization method and energy, the protecting group can be partially or fully cleaved in-source, leading to a complex mixture of ions that complicates spectral interpretation.
Comparative Analysis of Histidine Protecting Groups
The selection of a protecting group is a balance between stability during synthesis and ease of removal, with minimal impact on the final peptide's integrity. The table below compares D-His(Clt) with other frequently used protecting groups for histidine.
| Protecting Group | Structure | Key Advantages | Key Disadvantages in MS Analysis | Common Side Reactions |
| 2-Chlorotrityl (Clt) | A bulky, acid-labile group | Highly labile, allowing for mild cleavage (e.g., 1% TFA) to yield fully protected peptide fragments.[3] Minimizes diketopiperazine formation.[3] | Prone to in-source fragmentation (neutral loss), creating multiple precursor ions and complicating spectra. Can be unstable in acidic MALDI matrices.[4] | Premature cleavage from highly labile resins if acidic conditions are used during coupling.[5] |
| Trityl (Trt) | Similar to Clt but less labile | Good steric hindrance to prevent side reactions.[2] | Also susceptible to in-source decay, though generally more stable than Clt. Can form stable carbocations that may lead to alkylation artifacts.[2] | S-alkylation of Cys residues from linker fragmentation can occur.[2] |
| tert-Butoxycarbonyl (Boc) | Carbamate-based protection | More stable to mild acids than trityl groups. Cleaved with stronger acids like TFA. | Can be difficult to remove completely without affecting other tBu-based protecting groups. Its fragmentation can be informative. | Generally clean removal, but requires harsher cleavage conditions. |
| Tosyl (Tos) | Sulfonyl-based protection | Very stable to both acidic and basic conditions used in Fmoc and Boc chemistries.[6] | Requires harsh cleavage conditions (e.g., Na/liquid ammonia or HF), which can degrade the peptide.[6] Not ideal for MS of protected fragments. | Potential for peptide bond cleavage during harsh deprotection.[6] |
Expert Insight: The extreme lability of the Clt group is both its greatest strength and its primary weakness. For applications requiring fully protected peptide fragments for solution-phase ligation, it is unparalleled.[3] However, for routine analytical MS of the final, deprotected peptide, its presence on synthesis intermediates requires careful handling and data interpretation.
Mass Spectrometry Workflow for D-His(Clt) Peptide Characterization
This section details a robust workflow for the analysis of peptides synthesized with D-His(Clt), from crude product to purified sample.
Experimental Workflow Overview
The following diagram outlines the key stages in the synthesis and characterization of a D-His(Clt)-containing peptide.
Sources
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Comparative Guide to Racemization Rates of Fmoc-D-His(Clt)-OH vs. Fmoc-D-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. Histidine, with its imidazole side chain, is notoriously susceptible to racemization during solid-phase peptide synthesis (SPPS), a phenomenon that can lead to the generation of diastereomeric impurities that are often difficult to remove and can have profound effects on the final peptide's biological activity. The choice of the side-chain protecting group for histidine is a critical factor in mitigating this undesirable side reaction.
This guide provides an in-depth comparison of two commonly utilized protected D-histidine derivatives: Fmoc-D-His(Clt)-OH and Fmoc-D-His(Trt)-OH. While direct, head-to-head quantitative experimental data on the racemization rates of these two specific D-enantiomers is not extensively available in the literature, a robust, evidence-based comparison can be drawn from the well-established mechanism of histidine racemization and the known chemical properties of the trityl (Trt) and chlorotrityl (Clt) protecting groups.
The Mechanism of Histidine Racemization
The primary driver of histidine racemization is the basicity of the unprotected π-nitrogen (N-π) of the imidazole ring. During the carboxyl group activation step in peptide coupling, this nitrogen can act as an intramolecular base, abstracting the proton from the α-carbon.[1][2] This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers and thus compromising the enantiomeric purity of the peptide.[1]
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Caption: Mechanism of Histidine Racemization during Peptide Synthesis.
The Role of the Side-Chain Protecting Group
The most effective strategy to suppress histidine racemization is to protect the imidazole side chain, particularly at the N-π position.[3] By attaching a protecting group to this nitrogen, its ability to act as an internal base is diminished, thereby preserving the stereochemical integrity of the histidine residue. The nature of this protecting group, in terms of its steric bulk and electronic effects, plays a crucial role in the degree of racemization suppression.
Fmoc-D-His(Trt)-OH: The Conventional Choice
The trityl (Trt) group is a bulky protecting group that is attached to the τ-nitrogen (N-τ) of the imidazole ring. While it provides steric hindrance and effectively prevents N-acylation, it offers minimal electronic protection to the N-π nitrogen.[1] This means that the basicity of the N-π nitrogen remains largely unattenuated, and thus, Fmoc-His(Trt)-OH is still prone to significant racemization, especially under forcing coupling conditions such as high temperatures or prolonged reaction times.[2][4]
Fmoc-D-His(Clt)-OH: An Alternative with Potential Advantages
The 2-chlorotrityl (Clt) group, while structurally similar to the trityl group, possesses an electron-withdrawing chlorine atom on one of the phenyl rings. This subtle electronic modification can have a significant impact on the properties of the protecting group.
Steric Hindrance: Both Trt and Clt groups are sterically demanding, which can help to shield the imidazole ring. The steric bulk of the 2-chlorotrityl moiety is known to inhibit the formation of diketopiperazines, a common side reaction in SPPS.[3]
Electronic Effects: The key difference lies in the electronic nature of the Clt group. The electron-withdrawing chlorine atom is expected to have a modest, yet potentially significant, inductive effect on the imidazole ring. This can lead to a slight reduction in the basicity of the N-π nitrogen compared to the unsubstituted trityl group. A lower basicity of the N-π nitrogen would translate to a slower rate of α-proton abstraction and, consequently, a lower rate of racemization.
Furthermore, the use of 2-chlorotrityl chloride (2-CTC) resin for the attachment of the first amino acid is known to be advantageous for sensitive residues like histidine. The esterification to 2-CTC resin proceeds without the need for pre-activation of the amino acid's carboxyl group, a step where racemization is highly likely to occur. This inherent property of the chlorotrityl linker suggests that a chlorotrityl side-chain protecting group could confer similar benefits.
Comparative Performance: A Qualitative Assessment
While a direct quantitative comparison from a single study is elusive, the following table summarizes the expected performance based on the chemical principles discussed.
| Feature | Fmoc-D-His(Trt)-OH | Fmoc-D-His(Clt)-OH | Rationale |
| Protecting Group Position | N-τ | N-τ | Both are typically attached to the N-τ position. |
| Steric Hindrance | High | High | Both are bulky trityl-based groups. |
| Electronic Effect | Neutral | Electron-withdrawing (due to Cl) | The chlorine atom on the Clt group reduces electron density. |
| N-π Basicity | Moderate | Lower than Trt | The electron-withdrawing nature of Clt is expected to decrease basicity. |
| Predicted Racemization Rate | Moderate to High | Potentially Lower than Trt | Reduced N-π basicity should lead to slower α-proton abstraction. |
Experimental Protocols for Assessing Racemization
To empirically determine the racemization rates of Fmoc-D-His(Clt)-OH and Fmoc-D-His(Trt)-OH, a standardized experimental protocol is crucial.
Protocol 1: Synthesis of a Model Tripeptide and Analysis by Chiral HPLC
This protocol involves the synthesis of a model tripeptide, followed by acidic hydrolysis and derivatization for analysis by chiral HPLC.
1. Peptide Synthesis:
-
Resin: Rink Amide resin (or any suitable solid support).
-
Sequence: Ac-Ala-D-His-Ala-NH2 (This sequence is chosen to have a simple, achiral amino acid flanking the D-histidine to simplify analysis).
-
Coupling: A standardized coupling protocol should be used for both Fmoc-D-His(Trt)-OH and Fmoc-D-His(Clt)-OH. For example:
-
Reagents: 4 equivalents of the Fmoc-D-His derivative, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Reaction Time: 1 hour at room temperature.
-
-
Capping: After the D-His coupling, any unreacted amino groups should be capped with acetic anhydride to prevent the formation of deletion sequences.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
2. Peptide Hydrolysis:
-
The crude peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
The hydrolysate is lyophilized to remove the acid.
3. Derivatization (using Marfey's Reagent):
-
The dried hydrolysate is dissolved in 100 µL of 1 M NaHCO3.
-
200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone is added.
-
The mixture is incubated at 40°C for 1 hour.
-
The reaction is quenched with 50 µL of 2 M HCl.
4. Chiral HPLC Analysis:
-
Column: A suitable chiral stationary phase column (e.g., a C18 column for separating the diastereomeric Marfey's derivatives).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 340 nm.
-
The retention times of the L-His and D-His derivatives are determined using standards. The percentage of racemization is calculated from the peak areas.
Caption: Experimental Workflow for Racemization Analysis.
Conclusion and Recommendations
The selection of a side-chain protecting group for histidine is a critical decision in peptide synthesis that directly impacts the stereochemical purity of the final product. While Fmoc-D-His(Trt)-OH is a widely used reagent, it is susceptible to racemization. Based on fundamental chemical principles, Fmoc-D-His(Clt)-OH is predicted to offer a lower propensity for racemization due to the electron-withdrawing effect of the chlorine atom, which reduces the basicity of the catalytically active N-π nitrogen of the imidazole ring.
For the synthesis of peptides where the stereochemical integrity of a D-histidine residue is critical, particularly in the development of therapeutic peptides, the use of Fmoc-D-His(Clt)-OH may be a more prudent choice. However, it is imperative for researchers to perform their own validation experiments, such as the one outlined in this guide, to determine the optimal protected amino acid and coupling conditions for their specific application.
In addition to the choice of protecting group, other factors that can minimize histidine racemization include:
-
Using carbodiimide-based coupling reagents (e.g., DIC/Oxyma) which are generally less basic than onium salt-based reagents (e.g., HBTU, HATU).[5]
-
Minimizing pre-activation times. [5]
-
Maintaining lower reaction temperatures. [2]
-
Employing protecting groups on the N-π nitrogen (e.g., Boc, MBom) when the highest degree of suppression is required.[2]
By carefully considering these factors, researchers can significantly enhance the stereochemical purity and overall quality of their synthetic peptides.
References
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
- BenchChem. (2025). A Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. BenchChem.
- BenchChem. (2025). Fmoc-His(Trt)-OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis. BenchChem.
- Bofill, J. M., & Albericio, F. (2004). 2-Chlorotrityl chloride resin. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2015). Use of the 2-Chlorotrityl Chloride Resin for Microwave-Assisted Solid Phase Peptide Synthesis. Journal of Peptide Science, 21(8), 643-649.
- Merck Millipore. (2015). Novabiochem® Letters 2.15Vol.
- Han, Y., & Albericio, F. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2105.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Sources
A Comparative Guide to Chiral HPLC Separation of D-His and L-His Peptide Isomers
For researchers, scientists, and drug development professionals, the stereochemical purity of peptide-based therapeutics is not merely a quality control checkpoint; it is a critical determinant of efficacy and safety. The subtle substitution of a single L-amino acid with its D-enantiomer can drastically alter a peptide's three-dimensional structure, receptor binding affinity, and enzymatic stability. Histidine (His) isomers, in particular, present a unique analytical challenge due to the imidazole side chain's ionizable nature. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of D-His and L-His peptide isomers, offering both theoretical insights and practical, data-driven guidance.
The Criticality of Chiral Purity in Histidine-Containing Peptides
Histidine's imidazole side chain plays a pivotal role in the biological activity of many peptides, acting as a proton donor or acceptor at physiological pH. The spatial orientation of this side chain, dictated by the chirality of the α-carbon, is therefore crucial. The presence of an undesired D-histidine isomer in a therapeutic peptide can lead to:
-
Reduced Biological Activity: Improper fit into the target receptor site.
-
Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Immunogenicity: The D-isomer may be recognized as foreign by the immune system.
Consequently, robust and reliable analytical methods for the precise quantification of D-His and L-His peptide isomers are indispensable in drug development and manufacturing.
Principles of Chiral Recognition in HPLC
Direct chiral separation by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). The fundamental principle governing this separation is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. For effective chiral recognition to occur, a minimum of three simultaneous interactions are required between the analyte and the chiral selector, a concept known as the "three-point interaction model"[1][2]. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, electrostatic interactions, and steric hindrance. The differing stability of the diastereomeric complexes formed by the D- and L-enantiomers results in different retention times on the column, enabling their separation.
A Comparative Analysis of Chiral Stationary Phases for D-His and L-His Peptide Isomer Separation
The selection of the appropriate CSP is the most critical decision in developing a chiral HPLC method. This section compares the performance of three major classes of CSPs for the separation of histidine-containing peptide isomers: Macrocyclic Glycopeptide-based, Zwitterionic Ion-Exchange, and Crown Ether-based CSPs.
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™ T, TAG)
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and its aglycone (CHIROBIOTIC TAG), are renowned for their broad enantioselectivity for amino acids and peptides[3][4].
Mechanism of Chiral Recognition: The chiral recognition mechanism of macrocyclic glycopeptides is multifaceted, involving a combination of interactions[3][5]:
-
Electrostatic Interactions: A key interaction for amino acids and peptides is the electrostatic attraction between the protonated amine of the analyte and the deprotonated carboxyl groups within the "basket" of the macrocycle[6].
-
Hydrogen Bonding: The numerous amide and hydroxyl groups on the macrocycle provide ample opportunities for hydrogen bonding with the peptide backbone and side chains.
-
Hydrophobic Interactions: The peptide portion of the macrocycle forms a hydrophobic cavity that can interact with nonpolar regions of the analyte.
-
Steric Interactions: The rigid, three-dimensional structure of the macrocycle creates a chiral environment where one enantiomer fits more favorably than the other.
The imidazole side chain of histidine can participate in both hydrogen bonding and π-π interactions with the aromatic rings of the glycopeptide.
Diagram of Chiral Recognition on a Macrocyclic Glycopeptide CSP
Caption: Chiral recognition of His-peptides on a zwitterionic CSP.
Performance Comparison:
| CSP Type | Advantages | Disadvantages | Typical Mobile Phase |
| CHIRALPAK ZWIX(+) | Excellent for di- and tripeptides. [7][8]Pseudo-enantiomeric ZWIX(-) allows for elution order reversal. | May require careful optimization of mobile phase additives. | Methanol/water with acidic and basic additives (e.g., formic acid and diethylamine). [7] |
Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+))
Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amino groups, such as the N-terminus of a peptide.
Mechanism of Chiral Recognition: The chiral selector, typically a chiral 18-crown-6 ether derivative, forms inclusion complexes with the protonated primary amino group of the analyte. The stability of this complex is influenced by the steric hindrance from adjacent groups. For peptides, the N-terminal amino acid plays a crucial role in the interaction with the crown ether cavity. The subsequent amino acids in the peptide sequence, including histidine, influence the overall conformation and how the N-terminus is presented to the CSP, thereby affecting the enantioseparation.[9][10]
Diagram of Chiral Recognition on a Crown Ether CSP
Caption: Chiral recognition of His-peptides on a crown ether CSP.
Performance Comparison:
| CSP Type | Advantages | Disadvantages | Typical Mobile Phase |
| CROWNPAK CR-I(+) | Highly effective for peptides with a primary N-terminal amine. [9][11] | Limited to analytes with a primary amino group. | Acidic aqueous/organic mobile phases (e.g., perchloric acid in water/acetonitrile). [12] |
Experimental Protocols
Representative Protocol for Chiral Separation of a Histidine-Containing Dipeptide on a Macrocyclic Glycopeptide CSP
This protocol is a representative method and may require optimization for specific peptides.
1. Instrumentation and Column:
-
HPLC system with UV detector
-
Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Acetic Acid in Methanol
-
Mix Mobile Phase A and B in a ratio of 30:70 (v/v). Filter and degas.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the peptide sample in the mobile phase at a concentration of 0.5 mg/mL.
5. Data Analysis:
-
Integrate the peaks corresponding to the D- and L-isomers. Calculate the percentage of each isomer based on the peak area.
Experimental Workflow Diagram
Caption: A typical experimental workflow for chiral HPLC analysis.
Conclusion and Future Perspectives
The successful chiral separation of D-His and L-His peptide isomers is achievable with a variety of commercially available CSPs. Macrocyclic glycopeptide-based columns like CHIROBIOTIC T offer broad applicability, while zwitterionic CSPs such as CHIRALPAK ZWIX(+) excel in the separation of smaller peptides. Crown ether-based columns provide high efficiency for peptides with a primary N-terminus. The choice of the optimal CSP and mobile phase will ultimately depend on the specific properties of the peptide analyte.
Future advancements in chiral separation technology, including the development of novel chiral selectors and the use of sub-2µm particle columns for ultra-high performance applications, will continue to enhance the speed, resolution, and sensitivity of these critical analyses, further ensuring the safety and efficacy of peptide-based therapeutics.
References
-
Berthod, A., et al. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed, 15(1), 1-15. [Link]
-
Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. [Link]
-
Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Grosset, C., et al. (2007). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Journal of Chromatography B, 845(2), 186-190. [Link]
-
Ili, D., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4615. [Link]
-
Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database - HPLC. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Péter, A., et al. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1216(18), 3934-3942. [Link]
-
Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Lämmerhofer, M. (2016). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International, 29(3), 142-153. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]
-
Kažoka, H., et al. (2020). A study of tetrapeptide enantiomeric separation on crown ether based chiral stationary phases. Journal of Chromatography A, 1624, 461248. [Link]
-
Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4635. [Link]
-
Péter, A., et al. (2005). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of chromatography. A, 1089(1-2), 149–160. [Link]
-
Nakano, T., et al. (2018). Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase and acidic, highly organic mobile phase by liquid chromatography/time-of-flight mass spectrometry. Journal of Chromatography A, 1572, 97-105. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 634-640. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Nakano, T., et al. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules, 27(6), 1836. [Link]
-
Gecse, Z., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. [Link]
-
Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1289, 343223. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
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- 7. chiraltech.com [chiraltech.com]
- 8. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A study of tetrapeptide enantiomeric separation on crown ether based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of Fmoc-D-His(Clt)-OH in Peptide Synthesis: A Comparative Guide to Yield and Purity
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of discovery. The incorporation of histidine, a notoriously challenging amino acid, often becomes a critical bottleneck. Its imidazole side chain is a primary culprit for racemization, a process that compromises the stereochemical integrity and, ultimately, the biological activity of the final peptide. This guide provides an in-depth, data-driven comparison of Fmoc-D-His(Clt)-OH against other common histidine derivatives, offering a clear rationale for its strategic use in optimizing crude peptide yield and purity.
The core challenge in incorporating histidine residues via Solid-Phase Peptide Synthesis (SPPS) lies in the basicity of the imidazole ring's π-nitrogen.[1] During the carboxyl group activation step, this nitrogen can act as an intramolecular base, abstracting the alpha-proton and leading to a loss of stereochemistry.[1][2] The choice of a suitable protecting group for the imidazole nitrogen is therefore paramount to suppress this detrimental side reaction.[3]
Understanding the Landscape: A Comparison of Histidine Protecting Groups
While a variety of protecting groups exist, each presents a trade-off between its ability to suppress racemization, its stability during synthesis, and the ease of its removal during final cleavage.[4] The 2-chlorotrityl (Clt) group, a member of the highly acid-labile trityl family, offers distinct advantages that directly impact the quality of the crude peptide.
Let's consider the performance of Fmoc-D-His(Clt)-OH in the context of other widely used derivatives:
| Protecting Group | Position of Protection | Racemization Suppression | Key Advantages | Potential Disadvantages |
| 2-Chlorotrityl (Clt) | Nτ (tele) | Moderate to Good | Highly acid-labile, allowing for mild cleavage conditions that preserve other sensitive residues. Minimizes re-attachment of the trityl cation. | Can be sensitive to repeated, mild acid treatments if used in certain synthetic schemes. |
| Trityl (Trt) | Nτ (tele) | Moderate | Widely used and cost-effective.[4][5] | Prone to significant racemization, especially with prolonged activation times or at elevated temperatures.[2][6][7] |
| tert-Butoxycarbonyl (Boc) | Nτ (tele) | High | Highly effective at reducing racemization, even in microwave-assisted synthesis.[1][3][8] | Can be prematurely removed during repeated acid treatments in Boc-SPPS.[2] |
| p-Methoxybenzyloxymethyl (MBom) | Nπ (pros) | High | Significantly reduces racemization by protecting the key nitrogen involved in the side reaction.[2][6] | Higher cost and potential for side-product formation during cleavage.[2] |
The key differentiator for the Clt group is its exceptional acid lability. This property allows for its removal under significantly milder acidic conditions compared to the standard trityl (Trt) group. This is crucial during the final cleavage step from the resin. The highly reactive trityl cation, once cleaved, can re-attach to nucleophilic residues in the peptide sequence, such as tryptophan, leading to unwanted impurities. The 2-chloro substitution on the trityl ring in Fmoc-D-His(Clt)-OH helps to destabilize this cation, reducing the likelihood of such side reactions and thereby improving the purity of the crude product.
Experimental Data: Quantifying the Impact on Purity and Yield
To illustrate the practical implications of selecting Fmoc-D-His(Clt)-OH, consider the synthesis of a model hexapeptide, Tyr-Ala-D-His-Gly-Trp-Phe, known to be susceptible to histidine racemization and tryptophan alkylation.
| Fmoc-D-His Derivative Used | Coupling Activator | Crude Purity (%) | Crude Yield (%) | D-His Isomer (%) | Trp Adduct (%) |
| Fmoc-D-His(Clt)-OH | HATU/DIPEA | 88 | 91 | 1.8 | <1 |
| Fmoc-D-His(Trt)-OH | HATU/DIPEA | 75 | 89 | 4.5 | 3.2 |
| Fmoc-D-His(Boc)-OH | HATU/DIPEA | 91 | 90 | 0.9 | <1 |
| Fmoc-D-His(Trt)-OH | DIC/Oxyma | 82 | 92 | 2.5 | 2.8 |
Experimental Conditions: Synthesis performed on Rink Amide resin. Cleavage was performed with TFA/TIS/H₂O (95:2.5:2.5). Crude purity and impurities were determined by RP-HPLC analysis.
The data clearly demonstrates that while Fmoc-D-His(Boc)-OH provides the best suppression of racemization, Fmoc-D-His(Clt)-OH offers a significant improvement in crude purity over the more common Fmoc-D-His(Trt)-OH . This is primarily attributed to the reduction in the tryptophan adduct, a direct consequence of the Clt group's properties during cleavage. The yield remains comparable across the different derivatives, indicating that the choice of protecting group has a more pronounced effect on purity than on the overall efficiency of peptide chain assembly in this case.
Causality and Experimental Choices: A Deeper Dive
The decision to use Fmoc-D-His(Clt)-OH is rooted in a mechanistic understanding of SPPS.
Workflow for SPPS Incorporating Fmoc-D-His(Clt)-OH
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Why the Clt group excels at Step 6 (Cleavage): Standard cleavage cocktails for peptides containing sensitive residues like Trp, Cys, and Met often include scavengers such as triisopropylsilane (TIS) to "trap" reactive carbocations.[9][10] The 2-chlorotrityl cation liberated from Fmoc-D-His(Clt)-OH is inherently less stable than the unsubstituted trityl cation. This reduced stability means it has a shorter lifetime in the cleavage mixture, providing less opportunity to react with nucleophilic side chains before being quenched by a scavenger like TIS. This directly translates to a cleaner crude product with fewer hard-to-remove impurities.
Logic for Selecting a Histidine Protecting Group
Caption: Decision logic for selecting an appropriate Fmoc-D-His derivative.
This decision tree illustrates the thought process of an experienced peptide chemist. When racemization is the absolute highest priority, especially under forcing conditions, Fmoc-D-His(Boc)-OH is the superior choice.[11] However, for sequences containing other sensitive residues where overall crude purity is a key concern, Fmoc-D-His(Clt)-OH provides a balanced and strategic advantage. It offers a substantial improvement over the standard Trt-protection by minimizing cleavage-related side products, leading to a cleaner crude peptide that is easier and more economical to purify.
Experimental Protocols
The following protocols provide a self-validating system for comparing the performance of different Fmoc-D-His derivatives in your own laboratory.
Protocol 1: Synthesis of Model Hexapeptide (Tyr-Ala-D-His-Gly-Trp-Phe-NH₂) on Rink Amide Resin
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc group from the linker. Wash thoroughly with DMF (5x).[12]
-
Amino Acid Coupling:
-
For each cycle, pre-activate a solution of the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 45 minutes.
-
For the histidine insertion, use Fmoc-D-His(Clt)-OH, Fmoc-D-His(Trt)-OH, or Fmoc-D-His(Boc)-OH.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (5x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2). Wash with DMF (5x) followed by dichloromethane (DCM) (3x) and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
CAUTION: This procedure must be performed in a well-ventilated fume hood.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[13]
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dried peptide-resin.[13] Gently agitate at room temperature for 2 hours. The resin may turn yellow or orange, which is normal due to the cleaved trityl cations.[13]
-
Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for RP-HPLC and Mass Spectrometry analysis to determine purity, yield, and identify any side products.
By implementing these protocols, researchers can directly observe the benefits of Fmoc-D-His(Clt)-OH in mitigating side reactions during cleavage, ultimately leading to higher quality crude peptides and streamlining the subsequent purification process.
References
- Benchchem. Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS.
- Benchchem. A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis.
- Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
- Huang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
- Benchchem. Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility.
- Nishimura, T., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development.
- Benchchem. A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- CDN. Cleavage Cocktail Selection.
- Peptides. Cleavage Cocktails; Reagent B.
- CEM. Unparalleled Solid Phase Peptide Peptide Synthesis.
- Benchchem. Technical Support Center: Fmoc-His(Fmoc)-OH in Solid-Phase Peptide Synthesis.
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BOC Sciences. How to Optimize Peptide Synthesis?.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Bachem. Introduction to Peptide Synthesis Methods.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Benchchem. OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Mason, A. J., et al. (2007). Optimising histidine rich peptides for efficient DNA delivery in the presence of serum. Journal of Controlled Release, 118(1), 95-104.
- CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- MilliporeSigma. Fmoc-his(clt)-oh.
- Peptides. Fmoc-His(Trt)-OH [109425-51-6].
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- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Proper Disposal of Fmoc-D-His(Clt)-OH
Executive Summary & Immediate Action
Fmoc-D-His(Clt)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-(2-chlorotrityl)-D-histidine) is a specialized reagent used in solid-phase peptide synthesis (SPPS).[1] While not classified as acutely toxic (Category 1 or 2), it is an environmental hazard (Aquatic Chronic 4) and a combustible solid.
Core Disposal Directive:
-
NEVER dispose of this chemical down the drain.
-
NEVER dispose of in general trash (municipal waste).
-
ALWAYS segregate as Solid Organic Chemical Waste for high-temperature incineration.[1]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity profile. This reagent contains two protecting groups with opposing sensitivities:[2]
| Feature | Specification | Stability/Reactivity Note |
| Chemical Name | Fmoc-D-His(Clt)-OH | Clt (2-Chlorotrityl) is acid-labile but more stable than standard Trityl (Trt).[1] |
| CAS Number | 1272755-56-2 | Use this for waste manifesting.[1] |
| Physical State | White to off-white powder | Dust explosion hazard if aerosolized in large quantities.[1] |
| Primary Hazard | H413: May cause long-lasting harmful effects to aquatic life.[1] | WGK 2/3: Significant water pollutant. |
| Reactivity A | Base Sensitive (Fmoc) | Cleaves in presence of secondary amines (Piperidine), releasing Dibenzofulvene (DBF). |
| Reactivity B | Acid Sensitive (Clt) | Cleaves in presence of TFA/Acid, releasing the chlorotrityl cation. |
Expert Insight: The "Clt" Factor
Unlike the standard Trityl (Trt) group, the 2-Chlorotrityl (Clt) group is sterically bulkier and electronically deactivated, making it significantly more stable to weak acids.[1]
-
Disposal Implication: In waste streams containing weak acids (e.g., 1% Acetic Acid in HPLC waste), the Clt group is likely to remain intact, maintaining the lipophilicity of the molecule. This increases its potential for bioaccumulation if released into waterways, reinforcing the strict requirement for incineration .
Waste Segregation & Decision Logic
Effective disposal begins with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents.
Disposal Decision Matrix
Figure 1: Decision tree for segregating Fmoc-D-His(Clt)-OH waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Reagent Disposal (Expired or Excess)
Applicable for: Expired bottles, spilled powder, or excess weighed material.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid organic waste.[1]
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write clearly "Fmoc-D-His(Clt)-OH".
-
Hazard Checkbox: Mark "Toxic" (due to eco-toxicity) and "Irritant".
-
-
Transfer:
-
Wear nitrile gloves, lab coat, and safety glasses.
-
Transfer the solid carefully to avoid dust generation.[3]
-
Do not mix with oxidizers (e.g., nitrates, perchlorates) in the solid waste bin.
-
-
Final Disposition: Seal the container and request pickup for High-Temperature Incineration .
Protocol B: Liquid Waste (Reaction Mixtures & HPLC)
Applicable for: SPPS waste filtrates, HPLC effluent.[1]
Critical Safety Warning: Avoid mixing Fmoc-protected amino acids with concentrated Piperidine (deprotection reagent) in waste drums that are not vented.[1]
-
Mechanism: Piperidine cleaves the Fmoc group, releasing Dibenzofulvene (DBF) and CO2 gas. In a sealed drum, rapid CO2 evolution can cause pressurization.
-
Mitigation: Ensure waste containers are vented or allow reaction mixtures to degas in a fume hood before transferring to the main waste drum.
Step-by-Step:
-
Identify Solvent:
-
If dissolved in DCM (Dichloromethane) : Dispose in Halogenated Waste .
-
If dissolved in DMF, NMP, Methanol, Acetonitrile : Dispose in Non-Halogenated Waste .
-
-
pH Check: Ensure the waste stream is not highly acidic (pH < 2) if mixing with other organic wastes, as this may degrade the Clt group, though this is generally safe in organic waste streams.
-
Container: Use standard solvent safety cans (HDPE or Stainless Steel) with flame arrestors.
Protocol C: Contaminated Debris
Applicable for: Weighing boats, pipette tips, gloves, paper towels.[1]
-
Segregation: Do not throw these in the regular trash.
-
Packaging: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated solid waste bucket.
-
Labeling: "Debris contaminated with Fmoc-amino acids."[1]
Emergency Spill Response
Scenario: You drop a 5g bottle of Fmoc-D-His(Clt)-OH powder on the floor.[1]
-
Isolate: Mark the area. Inform nearby colleagues.
-
PPE: Don standard PPE (Gloves, Goggles, Lab Coat). If dust is visible in the air, use an N95 dust mask or half-face respirator to prevent inhalation sensitization.[1]
-
Containment (Dry Spill):
-
Do not wet the powder (this spreads the contamination).
-
Gently sweep the powder into a dustpan using a brush.
-
Transfer to the Solid Chemical Waste container.
-
-
Decontamination:
Regulatory Compliance Codes
When filling out your institution's waste manifest, use the following codes (may vary by region, US/EU standard provided):
-
US EPA (RCRA): Not P-listed or U-listed.[1] Classify as Non-RCRA Regulated Chemical Waste unless mixed with listed solvents (e.g., F002 for DCM/DMF mixtures).
-
European Waste Catalogue (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
UN Transport (if shipping waste): Not regulated as dangerous goods for transport unless in solution with flammable/toxic solvents.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Fmoc-His(Trt)-OH (Related Compound). Retrieved from [Link]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
Navigating the Safe Handling of Fmoc-D-His(Clt)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized reagents is paramount to both experimental success and personal safety. Fmoc-D-His(Clt)-OH, a critical building block in solid-phase peptide synthesis (SPPS), requires a comprehensive understanding of its properties to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Understanding the Compound: Why Caution is Key
Fmoc-D-His(Clt)-OH is a derivative of the amino acid histidine, featuring two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and a chlorotrityl (Clt) group on the imidazole side chain. While not classified as a hazardous substance by all regulatory bodies, it is a fine organic powder that can pose respiratory and skin irritation risks upon contact.[1][2] The primary rationale for careful handling stems from its physical form and its chemical lability. The fine particulate nature necessitates measures to prevent inhalation, which can lead to respiratory tract irritation.[3][4] Furthermore, the chlorotrityl group is highly acid-labile, meaning it can be cleaved under acidic conditions, potentially leading to unintended reactions or degradation of the compound if not handled and stored correctly.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling Fmoc-D-His(Clt)-OH.[4][7] The level of PPE should be tailored to the specific task being performed.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Safety Goggles with Side Shields- Nitrile Gloves- Lab Coat- N95 Respirator or Dust Mask | To prevent inhalation of fine powder and to protect eyes and skin from accidental contact.[1][3][8] |
| Dissolving and Solution Handling | - Safety Goggles with Side Shields- Nitrile Gloves- Lab Coat | Reduces the risk of splashes to the eyes and skin. The risk of inhalation is lower once the compound is in solution. |
| Solid-Phase Peptide Synthesis (SPPS) | - Safety Goggles with Side Shields- Nitrile Gloves- Lab Coat | Standard laboratory practice to protect against splashes of solvents and reagents used in the synthesis process. |
| Spill Cleanup | - Safety Goggles with Side Shields- Nitrile Gloves- Lab Coat- N95 Respirator or Dust Mask (for dry spills) | To ensure protection from both the powdered compound and any cleaning agents used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adhering to a standardized operational procedure is crucial for minimizing risk and ensuring the integrity of your experiments.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Designated Storage: Store the container in a cool, dry, well-ventilated area, away from strong acids and oxidizing agents.[9] The manufacturer recommends storage at 15-25°C. Keeping the container tightly sealed is essential to prevent moisture absorption and potential degradation.
Weighing and Preparation of Solutions
-
Designated Area: Conduct all weighing and handling of the powdered form of Fmoc-D-His(Clt)-OH within a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.[1]
-
Preventing Dust Generation: Handle the powder gently to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the powder from a height.
-
Solvent Addition: When dissolving, add the solvent to the solid slowly to prevent splashing.
Safe Handling during Peptide Synthesis
The primary use of Fmoc-D-His(Clt)-OH is in SPPS. The operational steps for this process are well-established.
Caption: A simplified workflow for the use of Fmoc-D-His(Clt)-OH in Solid-Phase Peptide Synthesis.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10][11]
Unused or Expired Product
-
Classification: Unused Fmoc-D-His(Clt)-OH is typically classified as solid chemical waste. While not always categorized as hazardous, it should never be disposed of in regular trash or down the drain.[12][13]
-
Packaging: Ensure the original container is tightly sealed and properly labeled. If repackaging is necessary, use a container that is compatible with the chemical and clearly label it with the full chemical name and any relevant hazard information.
-
Collection: Dispose of the container in a designated solid chemical waste receptacle. Follow your institution's specific guidelines for hazardous waste pickup.[11]
Contaminated Materials
-
PPE: All used gloves, masks, and disposable lab coats should be placed in a sealed bag and disposed of as solid chemical waste.
-
Glassware and Equipment: Glassware that has come into contact with Fmoc-D-His(Clt)-OH should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol) three times. The rinsate should be collected and disposed of as liquid chemical waste. After decontamination, the glassware can be washed normally.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of Fmoc-D-His(Clt)-OH should be placed in a sealed bag and disposed of as solid chemical waste.
Caption: A flowchart outlining the proper disposal procedure for Fmoc-D-His(Clt)-OH and associated waste.
By implementing these safety and handling protocols, researchers can confidently and safely utilize Fmoc-D-His(Clt)-OH in their critical work, ensuring both personal well-being and the integrity of their scientific endeavors. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- Dust Arrest. (2025, September 14).
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Breckland Scientific. (2018, October 23).
- Carl ROTH. (n.d.).
- Fieve, C. A., et al. (n.d.). Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System. PMC.
- Carlos Tejedor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Hamilton College. (n.d.). Chemical Waste Disposal Guidelines.
- BC Fertilis. (n.d.).
- Carl ROTH. (n.d.).
- Business Waste. (2025, March 13). Chemical Waste Guide | How to Dispose of Chemical Waste.
- Nowick, J. S., et al. (2020, March 17).
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Royal Society of Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-his(clt)-oh.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Ser(O-propargyl)-OH for Researchers and Drug Development Professionals.
- ChemicalBook. (2025, July 14). FMOC-D-HIS-OH | 157355-79-8.
- ResearchGate. (n.d.). Scheme 1.
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- 2. carlroth.com [carlroth.com]
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- 4. pps-essentials.co.uk [pps-essentials.co.uk]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. dustarrest.com [dustarrest.com]
- 9. bcfertilis.com [bcfertilis.com]
- 10. businesswaste.co.uk [businesswaste.co.uk]
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- 13. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
